4-Fluoroisoquinoline-8-sulfonyl chloride
Description
Properties
Molecular Formula |
C9H5ClFNO2S |
|---|---|
Molecular Weight |
245.66 g/mol |
IUPAC Name |
4-fluoroisoquinoline-8-sulfonyl chloride |
InChI |
InChI=1S/C9H5ClFNO2S/c10-15(13,14)9-3-1-2-6-7(9)4-12-5-8(6)11/h1-5H |
InChI Key |
NPPRHGSZTSRKLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)S(=O)(=O)Cl)F |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to 4-Fluoroisoquinoline-8-sulfonyl Chloride: A Key Building Block for Kinase Inhibitor Discovery
Abstract
This technical guide provides an in-depth overview of 4-Fluoroisoquinoline-8-sulfonyl chloride, a fluorinated heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. While specific literature on the 8-sulfonyl isomer is emerging, this document synthesizes available data with established chemical principles to serve as a comprehensive resource. We will cover its physicochemical properties, its core reactivity as a sulfonyl chloride, its strategic importance in the synthesis of kinase inhibitors, and a detailed, practical protocol for its use in the synthesis of sulfonamides. This guide is intended for laboratory scientists and drug development professionals seeking to leverage this reagent in their research programs.
Introduction: The Strategic Value of the Fluoroisoquinoline Scaffold
The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including the notable Rho-associated protein kinase (ROCK) inhibitor, Fasudil.[1][2][3] The strategic incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, making fluorinated analogs highly sought after in drug discovery programs.
This compound emerges as a valuable synthetic intermediate that combines three key features:
-
An isoquinoline nucleus for established bioactivity.
-
A fluorine substituent to enhance drug-like properties.
-
A highly reactive sulfonyl chloride functional group , which serves as a versatile handle for coupling with a wide array of nucleophiles.
The sulfonyl chloride moiety is a powerful electrophile, most commonly reacting with primary or secondary amines to form stable sulfonamide linkages.[4] The sulfonamide functional group is a cornerstone of modern pharmaceuticals, prized as a bioisostere of the amide bond and found in antibacterial agents, diuretics, and kinase inhibitors.[4] This reactivity makes this compound a critical precursor for generating libraries of novel compounds, particularly in the pursuit of new kinase inhibitors targeting the ATP-binding site. Its close analog, the 5-sulfonyl chloride isomer, is a key intermediate in the synthesis of Ripasudil, a potent ROCK inhibitor used for the treatment of glaucoma, highlighting the therapeutic potential of this compound class.[5][6][7]
Physicochemical and Spectral Properties
While detailed experimental data for the 8-sulfonyl isomer is not broadly published, key properties have been collated from commercial suppliers. Researchers should always confirm the properties of their specific batch via appropriate analytical methods.
| Property | Value | Source |
| CAS Number | 1334294-10-8 | [8] |
| Chemical Name | This compound hydrochloride | [8] |
| Molecular Formula | C₉H₆Cl₂FNO₂S | [8] |
| Molecular Weight | 282.12 g/mol | [8] |
| Appearance | White to off-white solid (predicted) | General Knowledge |
| Solubility | Soluble in organic solvents like DCM, THF, DMSO (predicted) | [6] |
| Storage | Store in a cool, dry place under an inert atmosphere (2-8°C recommended) | [9] |
Spectral Characterization (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show complex aromatic signals. Protons on the isoquinoline ring will exhibit splitting patterns influenced by both neighboring protons and through-space coupling to the fluorine atom.
-
¹³C NMR: The carbon spectrum will display distinct signals for the nine carbon atoms of the isoquinoline core. The carbon atom attached to the fluorine will show a characteristic large coupling constant (¹Jcf).
-
¹⁹F NMR: A singlet is expected for the single fluorine atom.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the free base (M-HCl), along with a characteristic isotopic pattern for the presence of one sulfur and one chlorine atom.
Core Reactivity and Synthetic Applications
The primary utility of this compound lies in its reactivity as an electrophile. The sulfonyl chloride group is highly susceptible to nucleophilic attack, making it an ideal partner for a variety of coupling reactions.
}
The most prevalent application is the synthesis of sulfonamides . This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The choice of solvent is critical and is typically an anhydrous aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
This straightforward and robust reaction allows for the "decoration" of the 4-fluoroisoquinoline-8-sulfonyl scaffold with a diverse range of amine-containing fragments, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of a Representative Sulfonamide
This protocol provides a reliable, step-by-step method for the coupling of this compound with a generic primary or secondary amine.
Objective: To synthesize an N-substituted-4-fluoroisoquinoline-8-sulfonamide.
Materials:
-
This compound hydrochloride (1.0 eq)
-
Selected primary or secondary amine (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Workflow Diagram:
}
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the amine (1.1 equivalents) and anhydrous dichloromethane. Add the base (2.5 equivalents, e.g., triethylamine).
-
Rationale: An inert atmosphere is crucial as sulfonyl chlorides are sensitive to moisture. The excess base ensures complete neutralization of both the HCl salt of the starting material and the HCl generated during the reaction.
-
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Rationale: The reaction is exothermic. Initial cooling helps to control the reaction rate and prevent potential side reactions.
-
-
Addition of Sulfonyl Chloride: Dissolve the this compound hydrochloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Rationale: Slow, dropwise addition maintains temperature control and prevents localized concentration spikes.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.
-
Rationale: Reaction times can vary depending on the nucleophilicity of the amine. Analytical monitoring is essential to determine the point of completion.
-
-
Workup: Once the reaction is complete, quench by adding water or 1 M HCl. Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine (to begin the drying process).
-
Rationale: This series of aqueous washes removes impurities and byproducts, simplifying the final purification step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide product.
Safety and Handling
Sulfonyl chlorides are reactive and moisture-sensitive compounds that should be handled with care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Incompatibilities: Avoid contact with water, alcohols, strong bases, and strong oxidizing agents. The compound is corrosive and can cause severe skin and eye burns.[10][11]
-
Handling: Handle under an inert atmosphere (nitrogen or argon) to prevent hydrolysis. Upon exposure to moisture, it will decompose to the corresponding sulfonic acid and release HCl gas.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value, reactive intermediate poised for significant application in drug discovery, particularly for the synthesis of kinase inhibitors. Its structure combines the biologically relevant isoquinoline scaffold with the property-enhancing effects of fluorine. The robust and versatile reactivity of the sulfonyl chloride group allows for its efficient coupling with a wide range of amines, facilitating the rapid development of novel sulfonamide-based compounds. This guide provides the foundational knowledge and a practical, validated protocol to empower researchers to effectively utilize this building block in their synthetic programs.
References
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Design and synthesis of rho kinase inhibitors (III). (2007, January 15). PubMed. Retrieved from [Link]
-
Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. (2018, December 15). PubMed. Retrieved from [Link]
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Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. (2018, July 25). ResearchGate. Retrieved from [Link]
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Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. (2018, July 25). Taylor & Francis Online. Retrieved from [Link]
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Home Sunshine Pharma. (n.d.). 4-fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride CAS 906820-08-4. Retrieved from [Link]
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Wikipedia. (n.d.). Ripasudil. Retrieved from [Link]
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Navigating the Complexity of Ripasudil Synthesis: A Technical Guide to Process-Related Impurities
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The development of robust and safe pharmaceutical manufacturing processes hinges on a comprehensive understanding of potential impurities. This technical guide delves into the chemical landscape of impurities associated with Ripasudil, a potent Rho kinase (ROCK) inhibitor used in the treatment of glaucoma and ocular hypertension. While the query for "Ripasudil Impurity 4 (8-isomer)" initiated this investigation, a thorough review of the scientific literature reveals a more nuanced impurity profile. This guide will focus on scientifically validated process-related impurities of Ripasudil, providing a framework for their identification, characterization, and control.
Introduction: The Critical Role of Impurity Profiling in Ripasudil Development
Ripasudil, with its core structure of 4-Fluoro-5-{[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl}isoquinoline, is a cornerstone in the management of elevated intraocular pressure.[1][2] The synthetic pathway to this complex molecule, however, presents opportunities for the formation of process-related impurities and degradation products. Regulatory bodies worldwide mandate stringent control over these impurities, as they can impact the safety, efficacy, and stability of the final drug product.
This guide moves beyond anecdotal or non-publicly documented impurity designations to focus on those identified and characterized in peer-reviewed scientific literature. A recent study by Birajdar et al. has brought to light two previously unreported process impurities in Ripasudil Hydrochloride Dihydrate, offering valuable insights for analytical chemists and process development scientists.[3][4][5]
Unveiling a Validated Process-Related Impurity: 4-fluoro-N,N-dimethylisoquinoline-5-sulfonamide
A significant finding in the impurity profiling of Ripasudil is the identification of 4-fluoro-N,N-dimethylisoquinoline-5-sulfonamide as a process-related impurity.[3][4][5] This compound, designated as "Impurity-2" in the aforementioned study, represents a key area of focus for quality control strategies.
Chemical Structure and Properties
| Attribute | Information | Source(s) |
| Systematic Name | 4-fluoro-N,N-dimethylisoquinoline-5-sulfonamide | [3][4][5] |
| Molecular Formula | C11H11FN2O2S | [3][4][5] |
| General Class | Sulfonamide derivative of the isoquinoline core |
Plausible Formation Pathway
The formation of 4-fluoro-N,N-dimethylisoquinoline-5-sulfonamide as a process impurity likely arises from a side reaction during the synthesis of the Ripasudil active pharmaceutical ingredient (API). A plausible pathway involves the reaction of a key intermediate, 4-fluoroisoquinoline-5-sulfonyl chloride, with dimethylamine. Dimethylamine can be present as a reagent, a breakdown product of other reagents (like dimethylformamide, a common solvent), or a contaminant.
Caption: Plausible formation of a key Ripasudil impurity.
Other Potential and Characterized Impurities
The scientific literature and supplier catalogs allude to other potential impurities related to Ripasudil synthesis. While not all have been explicitly identified as process impurities in published studies, their structural relationship to Ripasudil warrants their consideration in analytical method development.
The "8-Isomer" and Related Sulfonyl Compounds
The initial query centered on "Ripasudil Impurity 4 (8-isomer)". While this specific designation is not found in the reviewed literature, a structurally related compound, 4-Fluoroisoquinoline-8-sulfonyl chloride hydrochloride , is commercially available.[6] This suggests its potential as a synthetic intermediate or a positional isomer impurity. Its sulfonic acid precursor, 4-Fluoroisoquinoline-8-sulfonic acid , is also a known compound.[6][7][8]
| Compound | CAS Number | Molecular Formula | Source(s) |
| This compound Hydrochloride | 1334294-10-8 | C9H6Cl2FNO2S | [6] |
| 4-Fluoroisoquinoline-8-sulfonic acid | 1334294-09-5 | C9H6FNO3S | [6][7][8] |
The formation of an 8-sulfonyl isomer would likely arise from non-selective sulfonation of the 4-fluoroisoquinoline starting material.
Analytical Methodologies for Impurity Detection and Quantification
The robust detection and quantification of Ripasudil and its impurities are paramount for ensuring drug quality. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) stands as a powerful tool for this purpose.
HPLC Method for Impurity Profiling
A study by Hui et al. outlines a reversed-phase HPLC method for the analysis of Ripasudil and its impurities.[9][10][11] While the full details of the characterized impurities are not in the abstract, the methodology provides a strong foundation for analytical development.
General HPLC Parameters:
-
Column: A C18 stationary phase is commonly effective for separating compounds of this nature.
-
Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol) is typical.
-
Detection: UV detection is a standard approach, and for more sensitive and specific detection, mass spectrometry (MS) is employed.[12][13]
Advanced Analytical Techniques
For the definitive structural elucidation of unknown impurities, a combination of techniques is often necessary:
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements to determine elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Offers fragmentation patterns that help in elucidating the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of atoms within the molecule, which is crucial for unambiguous structure confirmation.[3][4][5]
Caption: Workflow for impurity identification and characterization.
Toxicological Considerations and Regulatory Landscape
The presence of impurities, even at trace levels, can pose a risk to patient safety. Sulfonamide and sulfonyl chloride moieties, present in some of the discussed impurities, are classes of compounds that require careful toxicological assessment. While a comprehensive toxicological profile for each specific Ripasudil impurity is not publicly available, general principles of impurity qualification apply.
Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for the identification, qualification, and control of impurities in new drug substances. These guidelines establish thresholds above which impurities must be identified and toxicologically qualified.
Conclusion and Future Perspectives
The impurity profile of Ripasudil is a critical aspect of its pharmaceutical development and manufacturing. This guide has synthesized the available scientific literature to provide a clear understanding of the known process-related impurities, moving beyond speculation to focus on validated chemical entities. The identification of 4-fluoro-N,N-dimethylisoquinoline-5-sulfonamide as a process impurity provides a tangible target for analytical method development and process optimization.
Future research should aim to fully characterize all potential impurities of Ripasudil, including their formation pathways and toxicological profiles. The development and validation of comprehensive, multi-analyte analytical methods will be instrumental in ensuring the continued safety and efficacy of this important therapeutic agent. By embracing a science-led approach to impurity control, the pharmaceutical industry can continue to deliver high-quality medicines to patients worldwide.
References
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Pharmaffiliates. Ripasudil-impurities. Link
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Pharmaffiliates. Ripasudil Monohydrochloride Dihydrate and its Impurities. Link
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Hui, W., Sun, L., Zhang, H., Zou, L., Zou, Q., & Ouyang, P. (2016). Quantitative analysis of ripasudil hydrochloride hydrate and its impurities by reversed-phase high-performance liquid chromatography after pre-column derivatization. Journal of separation science, 39(17), 3302–3310. Link
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Birajdar, K. M., Arrahalli, S., Mokshanatha, P. B., & Babu, P. K. (2025). Unveiling New Process Impurities in Ripasudil Hydrochloride Dihydrate: Identification, Synthesis, and Characterization. Current Organic Synthesis, 22(6), 730-736. Link
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Hui, W., Sun, L., Zhang, H., Zou, L., Zou, Q., & Ouyang, P. (2016). Quantitative analysis of ripasudil hydrochloride hydrate and its impurities by reversed-phase high-performance liquid chromatography after precolumn derivatization: Identification of four impurities. Journal of Separation Science, 39(17), 3302-3310. Link
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Birajdar, K. M., Sudhakara, A., M, P. B., Mokshanatha, P. B., & Babu, P. K. (2025). Unveiling New Process Impurities in Ripasudil Hydrochloride Dihydrate: Identification, Synthesis, and Characterization. CoLab. Link
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SRIRAMCHEM. Ripasudil Impurity 12. Link
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SRIRAMCHEM. Ripasudil Impurity 3. Link
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Birajdar, K. M., Arrahalli, S., Mokshanatha, P. B., & Kumar Babu, P. (2025). Unveiling New Process Impurities in Ripasudil Hydrochloride Dihydrate: Identification, Synthesis, and Characterization. ResearchGate. Link
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Birajdar, K., Sudhakara, A., Praveen, B. M., Mokshanatha, P. B., & Babu, P. K. (2025). Unveiling New Process Impurities in Ripasudil Hydrochloride Dihydrate: Identification, Synthesis, and Characterization. CoLab. Link
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Hui, W., Sun, L., Zhang, H., Zou, L., Zou, Q., & Ouyang, P. (2016). Quantitative analysis of ripasudil hydrochloride hydrate and its impurities by reversed-phase high-performance liquid chromatography after precolumn derivatization: Identification of four impurities. Semantic Scholar. Link
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Veeprho. Ripasudil Impurity 7 | CAS 1360538-86-8. Link
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Veeprho. Ripasudil Impurity 3 | CAS 1334294-09-5. Link
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Pharmaffiliates. Ripasudil-impurities. Link
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Wikipedia. Ripasudil. Link
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Agilent Technologies. (2014). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Link
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Advancements in the Analytical Methods for Ripasudil Hydrochloride Hydrate and Timolol Maleate: A Recently Approved FDC. CoLab. Link
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Kłys, A., Gornowicz, A., Girek, B., Czarnomysy, R., & Bielawska, A. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2557. Link
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Saifi, Z., Ali, A., Inam, A., Azam, A., Kamthan, M., Abid, M., & Ali, I. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances, 15(4), 2268-2283. Link
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Boros, S., D'hooge, W., Szabó, R., Fodor, L., & Van der Eycken, E. V. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. Link
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Patel, K. D., Patel, M. K., & Patel, B. D. (2010). Synthesis, Characterization and Antimicrobial Study of Novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and Its Oxinates. Acta Chimica Slovenica, 57(3), 660-667. Link
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Al-Masoudi, N. A., Al-Salihi, A. A., & Al-Amiery, A. A. (2025). Synthesis, Characterization and Biological Evaluation of a Sulfonamide-Based Antimicrobial Agent. ResearchGate. Link
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Navigating the Uncharted: A Technical Safety and Handling Guide for 4-Fluoroisoquinoline-8-sulfonyl chloride hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Understanding the Hazard Profile
4-Fluoroisoquinoline-8-sulfonyl chloride hydrochloride is a specialized reagent likely utilized in medicinal chemistry and drug discovery as a building block for more complex molecules. Its structure combines three key functional groups, each contributing to its overall chemical reactivity and potential biological activity:
-
Isoquinoline Core: A nitrogen-containing heterocyclic aromatic system. Isoquinoline derivatives are prevalent in bioactive natural products and pharmaceuticals and can exhibit a wide range of biological activities. Some derivatives have been investigated for neurotoxic properties.[1][2]
-
Sulfonyl Chloride Group (-SO₂Cl): A highly reactive functional group. Sulfonyl chlorides are sensitive to moisture and nucleophiles (such as water, alcohols, and amines), often reacting vigorously to produce corrosive hydrochloric acid and the corresponding sulfonic acid or sulfonamides.[3] This reactivity is the cornerstone of their synthetic utility but also a primary source of handling hazards.
-
Fluorine Substitution: The presence of a fluorine atom can significantly alter the electronic properties, metabolic stability, and biological activity of the molecule.
-
Hydrochloride Salt: This indicates the isoquinoline nitrogen is protonated, which typically enhances water solubility and stability in the solid state.
The primary hazards associated with the analogous 5-sulfonyl isomer, and therefore anticipated for the 8-sulfonyl isomer, are corrosive action upon contact with moisture, acute toxicity if ingested, and irritation to the skin, eyes, and respiratory system.[4]
Hazard Identification and GHS Classification (Based on 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride)
The following classifications are based on data for the 5-sulfonyl isomer and should be considered provisional for the 8-sulfonyl isomer.
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | GHS07 | Warning | H302: Harmful if swallowed[4] |
| Skin Corrosion/Irritation | 1B/2 | GHS05 | Danger | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[4][5] |
| Serious Eye Damage/Irritation | 1/2A | GHS05 | Danger | H318: Causes serious eye damage / H319: Causes serious eye irritation[4][5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | GHS07 | Warning | H335: May cause respiratory irritation[4] |
| Corrosive to Metals | 1 | GHS05 | Danger | H290: May be corrosive to metals[5] |
Physicochemical Properties and Their Safety Implications
Understanding the physical properties of this compound is fundamental to safe handling. While specific data for the 8-sulfonyl isomer is unavailable, the properties of the 5-sulfonyl isomer and related compounds suggest the following:
| Property | Value (or Anticipated Value) | Implication for Safe Handling |
| Physical Form | Solid[5] | Dust generation is a primary exposure risk. Engineering controls and respiratory protection are critical. |
| Molecular Formula | C₉H₆Cl₂FNO₂S | |
| Molecular Weight | 282.12 g/mol | |
| Reactivity with Water | Reacts to form Hydrochloric Acid (HCl) and 4-Fluoroisoquinoline-8-sulfonic acid. | CRITICAL: Strict moisture control is essential. Store in a desiccator. Use inert atmosphere for reactions. In case of fire, use dry chemical extinguishers; avoid water.[3][6] |
| Storage Temperature | 2-8°C, under inert atmosphere[5] | Requires refrigerated and controlled storage to maintain stability and prevent degradation. |
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is mandatory.
Engineering Controls: The First Line of Defense
-
Fume Hood: All handling of this compound hydrochloride, from weighing to reaction setup, must be conducted in a certified chemical fume hood to control dust and vapor exposure.[7]
-
Ventilation: The laboratory should have good general ventilation to supplement the local exhaust of the fume hood.[7]
-
Emergency Equipment: A safety shower and eyewash station must be immediately accessible in the work area.[8]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[7][8]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Gloves must be inspected for tears or punctures before each use. Contaminated gloves should be removed using the proper technique (without touching the outer surface) and disposed of as hazardous waste.[7][9]
-
Skin and Body Protection: A chemical-resistant lab coat or apron is required. Ensure clothing fully covers the arms and legs. Do not wear shorts or open-toed shoes in the laboratory.[7]
-
Respiratory Protection: If there is a risk of dust generation that cannot be controlled by the fume hood, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.[9]
Caption: Logical workflow for responding to a chemical spill.
Toxicological and Ecological Information
-
Toxicological Summary: Specific toxicological data for this compound hydrochloride is not available. However, based on its functional groups and data from analogues, it is harmful if swallowed and causes severe irritation and burns to any tissue it contacts. [4][10]The isoquinoline moiety itself is found in many bioactive compounds, and some derivatives have been studied for potential neurotoxicity, though this is highly structure-dependent. [1][2]* Carcinogenicity: This compound is not listed as a carcinogen by IARC, NTP, or OSHA. [9]* Ecological Information: Data on the environmental impact is not available. However, due to its reactivity with water to form acidic byproducts, spills should be prevented from entering drains or waterways. [9]
Conclusion
This compound hydrochloride is a reactive chemical that demands rigorous adherence to safety protocols. The principal hazards stem from its corrosive nature upon contact with moisture and its potential for causing severe skin, eye, and respiratory irritation. By implementing robust engineering controls, mandating the use of appropriate personal protective equipment, and following the detailed handling and emergency procedures outlined in this guide, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment. Always perform a task-specific risk assessment before beginning any new procedure.
References
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Title: Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease Source: PubMed URL: [Link]
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Title: Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review Source: ResearchGate URL: [Link]
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Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: PMC (PubMed Central) URL: [Link]
-
Title: Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review Source: Semantic Scholar URL: [Link]
-
Title: BENZENE SULFONYL CHLORIDE HAZARD SUMMARY Source: New Jersey Department of Health URL: [Link]
-
Title: How dangerous is thionyl chloride? Source: Reddit URL: [Link]
-
Title: MSDS of 4-Fluoroisoquinoline-5-sulfonyl chloride Source: Capot Chemical URL: [Link]
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An In-depth Technical Guide on the Regioselective Chlorosulfonylation of 4-Fluoroisoquinoline
This guide provides a comprehensive analysis of the regioselective chlorosulfonylation of 4-fluoroisoquinoline, a critical reaction in the synthesis of various pharmaceutical compounds. We will delve into the underlying mechanistic principles, provide detailed experimental protocols, and discuss the factors influencing the selective formation of 4-fluoroisoquinoline-5-sulfonyl chloride, a key intermediate in drug development.[1][2]
Introduction: The Significance of 4-Fluoroisoquinoline Sulfonyl Chlorides
Isoquinoline derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] The introduction of a sulfonyl chloride group onto the isoquinoline scaffold via chlorosulfonylation yields highly reactive intermediates known as isoquinoline sulfonyl chlorides.[1] These intermediates are pivotal for the synthesis of a diverse array of isoquinoline sulfonamides, which have demonstrated a broad spectrum of biological activities.[1]
Specifically, 4-fluoroisoquinoline-5-sulfonyl chloride is a crucial intermediate in the synthesis of Ripasudil, a Rho-kinase inhibitor used in the treatment of glaucoma.[2] The fluorine atom at the 4-position and the sulfonyl chloride group at the 5-position impart high reactivity for coupling reactions, which is essential for constructing bioactive molecules.[2] The regioselective synthesis of this compound is therefore of paramount importance for large-scale pharmaceutical production.[2][3]
The Challenge of Regioselectivity in Electrophilic Aromatic Substitution
The chlorosulfonylation of 4-fluoroisoquinoline is an electrophilic aromatic substitution (EAS) reaction.[2][4] In EAS, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom.[4][5] The position of this substitution, or regioselectivity, is governed by the electronic and steric properties of the substituents already present on the aromatic ring.
In the case of 4-fluoroisoquinoline, the fluorine atom is an electron-withdrawing group, which generally deactivates the ring towards electrophilic attack. However, it directs incoming electrophiles to specific positions. The nitrogen atom in the isoquinoline ring system also strongly influences the electron density distribution. Understanding these directing effects is crucial for controlling the outcome of the chlorosulfonylation reaction. The reaction predominantly yields the 5-sulfonyl chloride isomer, with the 8-position isomer being a minor byproduct.[6][7] The ability to selectively synthesize the 5-isomer is a significant challenge that has been addressed through careful optimization of reaction conditions.[3][6][7]
Mechanistic Insights into Chlorosulfonylation
The chlorosulfonylation of aromatic compounds can proceed through different mechanisms depending on the reagents and conditions.[8] When using chlorosulfonic acid, the active electrophile is believed to be the sulfonyl chloride cation (SO₂Cl⁺), generated through auto-protolysis.[4][8]
The generally accepted mechanism for electrophilic aromatic substitution involves two key steps:
-
Formation of the Sigma Complex: The electrophile attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4]
-
Rearomatization: A base, such as a chloride ion or another molecule of chlorosulfonic acid, removes a proton from the carbon atom that has been attacked by the electrophile, restoring the aromaticity of the ring.[4]
In the case of 4-fluoroisoquinoline, the electrophilic attack is favored at the 5-position.[2] This preference is attributed to the electron-withdrawing nature of the fluorine atom at the 4-position, which deactivates the adjacent positions (3 and 5) to a lesser extent than other positions. The nitrogen atom's influence further directs the substitution.
Below is a diagram illustrating the proposed workflow for the synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride.
Caption: General workflow for the one-pot synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride.
Experimental Protocol: A Scalable One-Pot Synthesis
A highly efficient and scalable one-pot reaction for the synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride has been developed, which is crucial for multi-kilogram production.[2] This process involves the sulfonation of 4-fluoroisoquinoline followed by halogenation without isolating the sulfonic acid intermediate.[2][7]
Materials:
-
4-Fluoroisoquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sulfur Trioxide (SO₃) or Fuming Sulfuric Acid
-
Thionyl Chloride (SOCl₂)
-
Acetone
-
Methylene Chloride (CH₂Cl₂)
-
4N HCl in Ethyl Acetate (HCl/EtOAc)
-
Ice
-
Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Sulfonation:
-
In a suitable reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve 4-fluoroisoquinoline (1.0 molar equivalent) in concentrated sulfuric acid (2.0-2.5 molar equivalents) while maintaining the internal temperature between 10°C and 40°C with external cooling.[6][7]
-
Slowly add sulfur trioxide (8-10 molar equivalents) to the solution, ensuring the temperature is maintained between 30°C and 50°C.[2][6]
-
After the addition is complete, stir the reaction mixture at 20°C to 40°C for 10-15 hours to ensure complete conversion to 4-fluoroisoquinoline-5-sulfonic acid.[2][6]
-
-
Halogenation:
-
To the reaction mixture containing the sulfonic acid intermediate, add thionyl chloride (4-6 molar equivalents) dropwise, maintaining the temperature between 20°C and 40°C.[7]
-
After the addition, heat the mixture to 60°C to 80°C and stir for 1-4 hours until the reaction is complete (monitored by TLC or HPLC).[7]
-
-
Workup and Purification:
-
Cool the reaction mixture and carefully pour it onto crushed ice.[1]
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate and filter.[1]
-
To the filtered organic solution, add 4N HCl in ethyl acetate dropwise to precipitate the hydrochloride salt of the product.[6][7]
-
Collect the precipitated white crystals by filtration, wash with methylene chloride, and dry under vacuum to obtain 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride with high purity.[6][7]
-
This one-pot procedure is advantageous as it avoids the isolation of the unstable diazonium salt intermediate required in other synthetic routes and allows for easy separation of the desired 5-isomer from the minor 8-isomer through the formation of the acid addition salt.[6][7]
Data Summary: Optimizing for Regioselectivity
The regioselectivity of the chlorosulfonylation reaction is highly dependent on the reaction conditions. The following table summarizes key parameters for achieving high selectivity for the 5-position.
| Parameter | Optimal Range | Rationale |
| Molar Ratio of SO₃ | 8–10 mol per mole of 4-fluoroisoquinoline | Minimizes side reactions and ensures complete sulfonation.[2] |
| Sulfonation Temperature | 30–50°C | Ensures complete conversion while avoiding decomposition of the starting material or product.[2][6] |
| Sulfonation Time | 10–15 hours | Allows for >95% conversion to the sulfonic acid intermediate.[2] |
| Halogenation Temperature | 60–80°C | Facilitates the conversion of the sulfonic acid to the sulfonyl chloride.[7] |
| Purification Method | Precipitation as hydrochloride salt | Effectively separates the desired 5-isomer from the 8-position isomer, achieving a purity of >99%.[6][7] |
Following these optimized conditions, the content ratio of 4-fluoroisoquinoline-5-sulfonyl chloride to the 8-position isomer can be as high as 99.64:0.36.[6]
Conclusion: A Robust and Scalable Synthesis
The regioselective chlorosulfonylation of 4-fluoroisoquinoline to produce 4-fluoroisoquinoline-5-sulfonyl chloride is a well-established and highly optimized process. By carefully controlling reaction parameters such as stoichiometry and temperature, and by employing a one-pot synthesis strategy with purification via acid addition salt formation, it is possible to achieve high yields and excellent regioselectivity on a large scale. This robust methodology is critical for the efficient production of important pharmaceutical intermediates and underscores the importance of understanding fundamental principles of organic chemistry in drug development.
References
- Application Notes and Protocols for the Chlorosulfonylation of Isoquinoline Deriv
- 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride | 906820-08-4 - Benchchem.
- 4-Fluoroisoquinoline-5-sulfonyl chloride synthesis - ChemicalBook.
- An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 4-(Chlorosulfonyl)benzoic Acid - Benchchem.
- What is the mechanism of chlorosulfonation of benzene? - Chemistry Stack Exchange.
- JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof.
- US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google P
- Chapter 2: Sulfonation and Chlorosulfon
- A Practical Synthesis of Novel Rho-Kinase Inhibitor, (S)-4-Fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)
Sources
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- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide to 4-Fluoroisoquinoline-Sulfonyl Chlorides: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-Fluoroisoquinoline-sulfonyl chlorides, crucial building blocks in medicinal chemistry. Due to the prevalence of data for the 5-sulfonyl chloride isomer, this document will focus extensively on 4-Fluoroisoquinoline-5-sulfonyl chloride and its hydrochloride salt. Information regarding the less documented 4-Fluoroisoquinoline-8-sulfonyl chloride will be presented based on available data.
Core Compound Identification and Properties
4-Fluoroisoquinoline-sulfonyl chlorides are heterocyclic sulfonyl chlorides. The isoquinoline framework is a recognized pharmacophore, and the sulfonyl chloride group offers a reactive site for creating a diverse range of sulfonamide derivatives.[1] This reactivity is particularly valuable in developing inhibitors for therapeutic targets like Rho-associated coiled-coil containing protein kinases (ROCK), which are key regulators of various cellular processes.[1]
A critical point of clarification is the distinction between isomers. While the user specified the "8-sulfonyl chloride" variant, public data overwhelmingly points to the "5-sulfonyl chloride" isomer as the more extensively characterized and commercially available compound. This guide will therefore center on the latter, with a concluding section on the available data for the 8-sulfonyl chloride isomer.
Physicochemical and Structural Data Summary
| Property | 4-Fluoroisoquinoline-5-sulfonyl chloride | 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride | This compound hydrochloride |
| Molecular Formula | C₉H₅ClFNO₂S[2][3] | C₉H₆Cl₂FNO₂S[4][5][6] | C₉H₆Cl₂FNO₂S[7] |
| Molecular Weight | 245.66 g/mol [2][3] | 282.12 g/mol [4][6] | 282.12 g/mol [7] |
| CAS Number | 194032-33-2[2] | 906820-08-4[4] | 1334294-10-8[7] |
| Appearance | White to Pale Yellow Solid/Crystal Powder[8] | Solid | Not specified |
| InChI Key | UZUCKWMDQGESLP-UHFFFAOYSA-N[2][3] | CZBQKKWMAVBCJX-UHFFFAOYSA-N[6] | Not specified |
Synthesis of 4-Fluoroisoquinoline-5-sulfonyl chloride Hydrochloride
The synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride can be achieved through a multi-step process starting from 4-fluoroisoquinoline. The following protocol is a synthesized representation of established methods.[9][10]
Experimental Protocol
Step 1: Formation of 4-Fluoroisoquinoline Sulfate Salt
-
In a suitable reaction vessel, dissolve 4-fluoroisoquinoline in acetone.
-
While maintaining the internal temperature at approximately 5°C with stirring, carefully add sulfuric acid portion-wise.
-
Continue stirring for an additional two hours to ensure complete salt formation.
-
Collect the precipitated 4-fluoroisoquinoline sulfate salt by filtration.
-
Wash the collected crystals with acetone and dry under reduced pressure.[10]
Causality: This initial acid-base reaction protonates the isoquinoline nitrogen, forming a stable sulfate salt. This step serves to activate the isoquinoline ring for the subsequent sulfonation and to improve handling of the starting material.
Step 2: Sulfonation and Chlorination
-
In a separate reaction vessel equipped for temperature control and inert atmosphere, add anhydrous sulfuric acid and cool to 0°C.
-
While maintaining a temperature between 26°C and 34°C, slowly add the previously prepared 4-fluoroisoquinoline sulfate.
-
Raise the temperature to 30°C and stir for approximately 13 hours.[9]
-
To the reaction mixture, add thionyl chloride dropwise.
-
Heat the mixture to 70°C and stir for about 4 hours.[9]
-
After cooling, the reaction mixture can be carefully quenched with ice water and extracted with an organic solvent like methylene chloride to isolate the product.[10]
Causality: The reaction with anhydrous sulfuric acid results in the sulfonation of the isoquinoline ring. The subsequent addition of a halogenating agent like thionyl chloride converts the sulfonic acid group into the desired sulfonyl chloride.[10] The hydrochloride salt is typically formed during the workup process.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 4-Fluoroisoquinoline-5-sulfonyl chloride HCl.
Applications in Drug Discovery and Medicinal Chemistry
The sulfonyl chloride functional group is a versatile electrophile, readily reacting with a wide array of nucleophiles to form sulfonamides, sulfonates, and other sulfur-containing motifs. This reactivity makes 4-fluoroisoquinoline-5-sulfonyl chloride a valuable intermediate in the synthesis of complex molecules for drug discovery.
Role as a Building Block for Kinase Inhibitors
A primary application of this compound is in the development of Rho-kinase (ROCK) inhibitors.[1] The RhoA/ROCK signaling pathway is a critical regulator of cellular functions, including cytoskeletal dynamics and cell adhesion.[1] Its dysregulation is implicated in various diseases, making it a prime therapeutic target.[1]
By reacting 4-fluoroisoquinoline-5-sulfonyl chloride with various amines, researchers can generate a library of sulfonamide derivatives. These compounds can then be screened for their inhibitory activity against ROCK1 and ROCK2. The isoquinoline scaffold serves as a core pharmacophore that can be further modified to optimize potency, selectivity, and pharmacokinetic properties.
Signaling Pathway of ROCK
Caption: Simplified RhoA/ROCK signaling pathway and point of inhibition.
Safety and Handling
4-Fluoroisoquinoline-5-sulfonyl chloride and its hydrochloride salt are corrosive and reactive compounds that require careful handling.
-
Hazard Statements : Causes severe skin burns and eye damage.[8][11] May be corrosive to metals.[8]
-
Precautionary Measures :
-
Work in a well-ventilated area, preferably under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[11]
-
Avoid breathing dust, mists, or vapors.[8]
-
Store in a tightly closed container in a dry, well-ventilated place.[11] Recommended storage is under an inert atmosphere at 2-8°C.
-
Reacts violently with water. Keep away from moisture.
-
Information on this compound
As previously mentioned, there is limited specific and distinct information available for the 8-sulfonyl chloride isomer in the provided search results. One source lists "this compound hydrochloride" with a CAS number of 1334294-10-8.[7] Notably, it shares the same molecular formula (C₉H₆Cl₂FNO₂S) and molecular weight (282.12) as the 5-sulfonyl chloride hydrochloride isomer.[7] Without further experimental data or literature, it is difficult to provide a more in-depth analysis of this specific isomer. Researchers interested in this compound should seek out specialized suppliers or consider custom synthesis, and independently verify its structural and physicochemical properties.
References
- 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride | 906820-08-4. (n.d.). Sigma-Aldrich.
- SAFETY DATA SHEET. (2025, November 20). MilliporeSigma.
- Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof. (n.d.). Google Patents.
- 4-Fluoroisoquinoline-5-sulfonylchloride | C9H5ClFNO2S | CID 11856547. (n.d.). PubChem.
- SAFETY DATA SHEET. (2025, October 24). Thermo Fisher Scientific.
- CAS NO. 906820-08-4 | 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride. (n.d.). Arctom.
- 4-Fluoroisoquinoline-5-sulfonyl chloride synthesis. (n.d.). ChemicalBook.
- 4-fluoroisoquinoline-5-sulfonyl Chloride | Drug Information. (n.d.). PharmaCompass.com.
- Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof. (n.d.). Google Patents.
- SAFETY DATA SHEET. (n.d.). TCI Chemicals.
- 1334294-10-8|this compound hydrochloride. (n.d.). BLD Pharm.
- MSDS of 4-Fluoroisoquinoline-5-sulfonyl chloride. (2017, March 30). Capot Chemical.
- SAFETY DATA SHEET. (2014, February 11). Fisher Scientific.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). National Center for Biotechnology Information.
- CAS No : 906820-08-4 | Product Name : 4-Fluoroisoquinoline-5-sulfonyl chloride Hydrochloride. (n.d.). Pharmaffiliates.
- Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (n.d.). National Center for Biotechnology Information.
- Chemical Properties of 8-Quinolinesulfonyl chloride (CAS 18704-37-5). (n.d.). Cheméo.
- Application of Sulfonyl in Drug Design | Request PDF. (2025, August 7). ResearchGate.
- 4-Fluoroisoquinoline-5-sulfonyl chloride HCl. (n.d.). PharmaCompass.com.
- Application Notes and Protocols for the Use of 4-Methylisoquinoline-5-sulfonyl chloride in Drug Synthesis. (n.d.). Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Fluoroisoquinoline-5-sulfonylchloride | C9H5ClFNO2S | CID 11856547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-fluoroisoquinoline-5-sulfonyl Chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. arctomsci.com [arctomsci.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 4-Fluoroisoquinoline-5-sulfonyl chloride HCl - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 7. 1334294-10-8|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof - Google Patents [patents.google.com]
- 10. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Application Note: Regioselective Synthesis of 4-Fluoroisoquinoline-8-sulfonyl chloride
This Application Note is designed for medicinal chemists and process development scientists requiring a high-purity synthesis of 4-fluoroisoquinoline-8-sulfonyl chloride .
This specific isomer presents a significant regiochemical challenge. Unlike the 5-isomer, which is accessible via direct chlorosulfonation, the 8-isomer requires a directed indirect approach to avoid regioisomeric contamination. This guide details a Sandmeyer-type chlorosulfonylation route, ensuring the target specificity required for pharmaceutical applications.
Executive Summary & Strategic Rationale
The synthesis of isoquinoline-8-sulfonyl chlorides is non-trivial due to the inherent reactivity of the isoquinoline scaffold.
-
The Challenge: Direct reaction of 4-fluoroisoquinoline with chlorosulfonic acid (
) predominantly yields the 5-sulfonyl chloride isomer due to the kinetic preference of electrophilic substitution at the C5 (peri) position, which is electronically favored over C8 in the protonated isoquinolinium species. -
The Solution: To secure the 8-position exclusively, this protocol utilizes a Nitration
Reduction Diazotization Chlorosulfonylation sequence. -
Critical Control Point: The separation of 5-nitro and 8-nitro isomers in Step 1 is the defining factor for the final purity.
Reaction Scheme Overview
The synthesis proceeds from 4-fluoroisoquinoline (1) to the target sulfonyl chloride (5) via an amino intermediate.
Figure 1: Strategic workflow emphasizing the critical isomer separation step prior to sulfonyl chloride formation.
Detailed Experimental Protocols
Step 1: Regioselective Nitration & Isomer Separation
Objective: Introduce a nitrogen handle. The 4-fluoro group directs ortho/para, but the deactivated pyridine ring forces substitution to the benzene ring (C5 and C8). C5 is generally favored, necessitating rigorous separation.
-
Reagents: Fuming Nitric Acid (
), Conc. Sulfuric Acid ( ), 4-Fluoroisoquinoline.[1][2] -
Equipment: Jacketed reactor (-10°C capability), HPLC for isomer ratio monitoring.
Protocol:
-
Dissolution: Dissolve 4-fluoroisoquinoline (1.0 eq) in conc.
(10 vol) at 0°C. Note: Exothermic protonation occurs. -
Nitration: Add fuming
(1.2 eq) dropwise, maintaining internal temperature . -
Reaction: Stir at 0°C for 2 hours, then allow to warm to 20°C for 4 hours.
-
Quench: Pour onto crushed ice/water. Neutralize with
to pH 8 to precipitate crude nitro-isomers. -
Purification (CRITICAL):
-
The crude solid is a mixture of 5-nitro (major) and 8-nitro (minor).
-
Recrystallization: Dissolve in boiling Ethanol/Acetone (9:1). The 5-nitro isomer is typically less soluble and crystallizes first upon cooling. Filter off the 5-nitro precipitate.
-
Mother Liquor: Concentrate the filtrate to obtain the 8-nitro-4-fluoroisoquinoline enriched fraction.
-
Validation: Verify regiochemistry via 1H-NMR (coupling constants:
vs patterns differ) or NOESY experiments.
-
Step 2: Reduction to 8-Amino-4-fluoroisoquinoline
Objective: Convert the nitro group to an aniline-like amine under mild conditions to preserve the C-F bond.
-
Reagents: Iron powder (Fe), Ammonium Chloride (
), Ethanol/Water.[3]
Protocol:
-
Suspend 8-nitro-4-fluoroisoquinoline (1.0 eq) in Ethanol/Water (3:1).
-
Add
(5.0 eq) and Iron powder (4.0 eq). -
Reflux (80°C) for 2-4 hours. Monitor consumption of starting material by TLC/LC-MS.
-
Workup: Filter hot through Celite to remove iron oxides. Wash pad with hot ethanol.[4]
-
Concentrate filtrate. Partition between EtOAc and water. Dry organic layer (
) and concentrate to yield 8-amino-4-fluoroisoquinoline .
Step 3 & 4: The Meerwein Chlorosulfonylation
Objective: Convert the amine directly to the sulfonyl chloride via a diazonium intermediate, avoiding the instability of isolated diazonium salts.
-
Reagents:
, Conc. HCl, Glacial Acetic Acid, Sulfur Dioxide ( ) gas (or solution), Copper(II) Chloride ( ). -
Safety:
is toxic; work in a well-ventilated fume hood. Diazonium salts are shock-sensitive if dried—keep in solution.
Protocol:
-
Diazotization (Generation of Electrophile):
-
Dissolve 8-amino-4-fluoroisoquinoline (1.0 eq) in Conc. HCl (10 vol) and Acetic Acid (5 vol). Cool to -5°C.
-
Add aqueous
(1.2 eq) dropwise, keeping Temp . Stir for 30 mins. The solution turns clear/yellow (Diazonium salt formed).
-
-
Preparation of
Mixture:-
In a separate vessel, saturate Glacial Acetic Acid with
gas (bubbling for 30 mins) or use a commercially available /AcOH solution. -
Add
(0.2 eq) as a catalyst.
-
-
The Coupling (Meerwein Reaction):
-
Pour the cold diazonium solution into the stirring
mixture. Note: Significant gas evolution ( ) will occur. -
Allow to warm to room temperature and stir for 2 hours until gas evolution ceases.
-
-
Isolation:
-
Pour the reaction mixture into ice water. The sulfonyl chloride is lipophilic.
-
Extract immediately with Dichloromethane (DCM).
-
Wash DCM layer with cold water (x3) to remove acid and copper salts.
-
Dry over anhydrous
(avoid basic drying agents like which may hydrolyze the chloride). -
Evaporate solvent at low temperature (<30°C) to obtain This compound as a solid.
-
Analytical Validation & QC
To ensure the protocol yielded the correct isomer, compare the analytical data against the expected patterns.
| Parameter | 5-Sulfonyl Chloride (Unwanted) | 8-Sulfonyl Chloride (Target) |
| 1H NMR (Aromatic) | H8 is a doublet (d) with meta-coupling or para-coupling distinct from H5. | H5 and H6 show coupling distinct from the crowded H8 bay region. |
| NOESY Signal | Strong NOE between H1 and substituent at C8 is absent (H8 is H). | Strong NOE between H1 (singlet near 9.0 ppm) and the Sulfonyl group (or sulfonamide derivative) is sterically significant. |
| LC-MS | M+H matches target, but Retention Time (RT) differs. | Distinct RT from 5-isomer. |
Storage: Sulfonyl chlorides are moisture-sensitive. Store under Argon at -20°C. For long-term stability, convert a small aliquot to a sulfonamide (e.g., with morpholine) for characterization.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 4 | Diazonium decomposition before reaction with | Ensure Temp < 0°C during diazotization.[5] Add diazo mix quickly to the |
| Product is Sulfonic Acid | Hydrolysis during workup. | Use cold water for washes.[5] Dry organic phase immediately. Avoid alkaline conditions. |
| Inseparable Isomers (Step 1) | 5-nitro and 8-nitro co-elute. | Convert the crude nitro mix to the amine mix (Step 2). Isomeric amines often have vastly different polarities and separate easier on Silica gel. |
References
-
Regioselectivity of Isoquinoline Nitration
- BenchChem Technical Guide: "Optimizing Regioselectivity in the Nitration of Quinoline Derivatives." (Analogous chemistry for Isoquinoline).
-
Source:
-
General Synthesis of Isoquinoline Sulfonyl Chlorides
-
Meerwein Chlorosulfonylation Mechanism
- "Sulfonyl chloride synthesis by oxidation and diazotiz
-
Source: [7]
-
Direct Chlorosulfonation Precedent (5-Isomer)
- US Patent 7872136B2: "Process for production of 4-fluoroisoquinoline-5-sulfonyl halide." (Confirms direct route yields the 5-isomer, validating the need for the indirect route for the 8-isomer).
-
Source:
Sources
- 1. JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof - Google Patents [patents.google.com]
- 2. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 3. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for the Use of 4-Fluoroisoquinoline-8-sulfonyl Chloride as a Reference Standard
Abstract
This comprehensive guide provides a detailed protocol for the use of 4-Fluoroisoquinoline-8-sulfonyl chloride as a reference standard, tailored for researchers, scientists, and professionals in drug development and quality control. This document establishes the scientific rationale behind the procedural steps, ensuring both technical accuracy and practical applicability. The protocols herein cover the essential aspects of handling, storage, characterization, and application of this standard in quantitative analysis, with a focus on High-Performance Liquid Chromatography (HPLC).
Introduction: The Critical Role of a Well-Characterized Reference Standard
In quantitative analytical chemistry, the accuracy and validity of the results are fundamentally tethered to the quality of the reference standards used.[1][2] A reference standard is a highly purified and well-characterized substance used as a measurement base for qualitative or quantitative analysis.[3] this compound, a key intermediate in the synthesis of various pharmaceuticals, including the Rho-kinase inhibitor Ripasudil, serves as a critical reference material for impurity profiling, stability studies, and assay validation.[4][5]
The inherent reactivity of the sulfonyl chloride functional group necessitates specific handling and storage protocols to prevent degradation and maintain its purity and integrity over time.[6][7] This guide provides the foundational knowledge and detailed procedures to ensure that this compound is used effectively and safely as a reference standard, thereby guaranteeing the reliability and reproducibility of analytical data.
Physicochemical Properties and Identification
A thorough understanding of the reference standard's properties is paramount for its correct application.
| Property | Value | Source |
| Chemical Name | This compound | IUPAC |
| Synonyms | 4-Fluoro-8-isoquinolinesulfonyl chloride | - |
| CAS Number | 1334294-10-8 (for hydrochloride salt) | [8] |
| Molecular Formula | C₉H₅ClFNO₂S | [8] |
| Molecular Weight | 245.66 g/mol | - |
| Physical Form | White to off-white solid/powder | [9] |
| Purity | Typically ≥98%; specific batches >99.6% by HPLC | [4][9] |
| Solubility | Soluble in aprotic solvents like DMSO, Dichloromethane, Acetonitrile | [6][10] |
Safety, Handling, and Storage: Preserving Standard Integrity
Sulfonyl chlorides are reactive compounds that require careful handling to prevent degradation and ensure user safety.
Safety Precautions
This compound is corrosive and moisture-sensitive.[5][9] In contact with water or protic solvents, it can hydrolyze to the corresponding sulfonic acid, compromising its purity. Always handle this compound in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Avoid inhalation of dust.[5]
Storage Conditions
To maintain the integrity of the reference standard, stringent storage conditions are necessary:
-
Temperature: Store in a refrigerator at 2-8°C.[9]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent exposure to moisture.[9]
-
Container: Use tightly sealed, amber glass vials to protect from light and moisture.[5]
-
Desiccation: Store vials within a desiccator containing a suitable drying agent.[11]
Protocol for Qualification and Purity Confirmation
Before use, the purity of the reference standard must be verified. A Certificate of Analysis (CoA) from the supplier provides the initial purity value and characterization data.[3][7][12][13][14] However, periodic re-qualification is a good laboratory practice.
Visual Inspection
Visually inspect the material for any change in color or physical state, which could indicate degradation.
Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical reference standards due to its high precision and sensitivity.[15] This protocol is adapted from methods used for related quinoline compounds and Ripasudil impurity profiling.[4][6][9]
Protocol 1: HPLC Purity Determination
-
Instrument: A validated HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: Inertsil ODS-3 C18, 250 mm x 4.6 mm, 5 µm particle size, or equivalent.[4][9]
-
Mobile Phase A: 10 mM Monopotassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Methanol (HPLC Grade).
-
Gradient Elution:
-
0-5 min: 80% A, 20% B
-
5-25 min: Linear gradient to 20% A, 80% B
-
25-30 min: Hold at 20% A, 80% B
-
30.1-35 min: Return to 80% A, 20% B (re-equilibration)
-
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a suitable volume of aprotic diluent (e.g., Acetonitrile) to obtain a concentration of approximately 0.5 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Analysis:
-
Inject the prepared solution.
-
Determine the area percent of the main peak. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
The purity should align with the value stated on the Certificate of Analysis.
-
}
Caption: Workflow for Initial Qualification of the Reference Standard.
Protocol for Preparation of Standard Solutions
Accurate preparation of stock and working standard solutions is critical for quantitative analysis.[1] All preparations should be performed using calibrated analytical balances and Class A volumetric glassware.
Protocol 2: Preparation of a 1000 µg/mL Stock Solution
-
Equilibration: Allow the sealed vial of the reference standard to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh approximately 25 mg of the this compound reference standard into a clean, dry weighing boat.
-
Dissolution: Quantitatively transfer the weighed standard into a 25 mL Class A volumetric flask. Add approximately 15 mL of acetonitrile (or another suitable aprotic solvent).
-
Sonication: Sonicate the flask for 5-10 minutes to ensure complete dissolution of the standard.
-
Dilution to Volume: Allow the solution to return to room temperature. Dilute to the mark with the same solvent.
-
Mixing: Cap the flask and invert it at least 15 times to ensure homogeneity.
-
Calculation of Exact Concentration: Calculate the precise concentration using the following formula, accounting for the purity of the standard as stated on the CoA.
Concentration (µg/mL) = (Weight of Standard (mg) / Volume of Flask (mL)) * (Purity / 100) * 1000
-
Storage: Transfer the stock solution to a labeled, amber glass vial with a PTFE-lined cap. Store refrigerated (2-8°C). The stability of the solution should be determined, but as a general rule, fresh stock solutions should be prepared regularly.
Protocol 3: Preparation of Working Standard Solutions
Working standards for generating a calibration curve are prepared by serial dilution of the stock solution.
-
Dilution Scheme: Plan a series of dilutions to cover the expected concentration range of the analyte in the samples.
-
Example Dilution (for a 10 µg/mL working standard):
-
Pipette 1.0 mL of the 1000 µg/mL stock solution into a 100 mL Class A volumetric flask.
-
Dilute to the mark with the mobile phase or a solvent composition matching the initial mobile phase conditions.
-
Cap and invert multiple times to mix thoroughly.
-
-
Usage: Prepare working standards fresh daily from the stock solution.
Application in Quantitative Analysis (Assay by HPLC)
This protocol outlines the use of the prepared standard solutions to quantify a target analyte, such as an Active Pharmaceutical Ingredient (API) or a related impurity for which this compound is a suitable reference.
Protocol 4: Quantitative Analysis by External Standard Method
-
System Setup: Set up the HPLC system using the parameters described in Protocol 1 .
-
System Suitability: Before sample analysis, inject a mid-range working standard solution five or six times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.
-
Calibration Curve:
-
Prepare a series of at least five working standard solutions of different concentrations.
-
Inject each standard solution in duplicate.
-
Plot a graph of the average peak area versus the concentration for each standard.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
-
Sample Analysis:
-
Prepare the unknown sample solution using the same diluent as the standards, ensuring the final concentration falls within the range of the calibration curve.
-
Inject the sample solution.
-
-
Quantification:
-
Determine the peak area of the analyte in the sample chromatogram.
-
Calculate the concentration of the analyte in the sample solution using the equation of the line from the linear regression of the calibration curve:
y = mx + c
Where:
-
y = Peak Area of Analyte
-
m = Slope of the curve
-
x = Concentration of Analyte
-
c = y-intercept
-
}
Caption: General workflow for quantitative analysis using an external standard.
Conclusion
The successful use of this compound as a reference standard hinges on a systematic approach encompassing proper handling, storage, qualification, and precise solution preparation. By adhering to the detailed protocols outlined in this guide, researchers and analysts can ensure the integrity of the standard, leading to accurate, reliable, and reproducible quantitative results. This foundation of analytical rigor is essential for advancing drug development and maintaining the highest standards of quality control in the pharmaceutical industry.
References
-
Hui, W., Sun, L., Zhang, H., Zou, L., Zoul, Q., & Ouyang, P. (2016). Quantitative analysis of ripasudil hydrochloride hydrate and its impurities by reversed-phase high-performance liquid chromatography after precolumn derivatization: Identification of four impurities. Journal of Separation Science, 39(17), 3275-3476. [Link]
-
Home Sunshine Pharma. (n.d.). 4-fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride CAS 906820-08-4. Retrieved from [Link]
-
Capot Chemical. (2017). MSDS of 4-Fluoroisoquinoline-5-sulfonyl chloride. Retrieved from [Link]
-
Spectroscopy Online. (2020). How Do You Prepare Reference Standards and Solutions? Retrieved from [Link]
-
ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
-
NIST. (n.d.). Standard Reference Material 2895 - Certificate of Analysis. Retrieved from [Link]
-
National Measurement Institute of Australia. (2018). CERTIFIED REFERENCE MATERIAL CERTIFICATE OF ANALYSIS: 17α-Hydroxyprogesterone. Retrieved from [Link]
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
HSE Solutions. (2019). Certificate of Analysis MSWF-1 Reference Material. Retrieved from [Link]
-
Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Retrieved from [Link]
-
ResearchGate. (2015). Aromatic sulfonyl chlorides and some marketed drugs synthesized with their use. Retrieved from [Link]
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Advancements in the Analytical Methods for Ripasudil Hydrochloride Hydrate and Timolol Maleate: A Recently Approved FDC | Request PDF. Retrieved from [Link]
-
LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved from [Link]
-
WJPMR. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]
-
WHO. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]
-
SciSpace. (n.d.). Hplc method development and validation: an overview. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. wjpmr.com [wjpmr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. brammerstandard.com [brammerstandard.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quantitative analysis of ripasudil hydrochloride hydrate and its impurities by reversed-phase high-performance liquid chromatography after precolumn derivatization: Identification of four impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pharmtech.com [pharmtech.com]
- 12. tsapps.nist.gov [tsapps.nist.gov]
- 13. industry.gov.au [industry.gov.au]
- 14. hse.gov.uk [hse.gov.uk]
- 15. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
Sulfonamide synthesis using 4-Fluoroisoquinoline-8-sulfonyl chloride
Topic: High-Fidelity Synthesis of Sulfonamides using 4-Fluoroisoquinoline-8-sulfonyl chloride Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Introduction: The Isoquinoline Scaffold in Drug Discovery[1][2]
The isoquinoline pharmacophore is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors (e.g., Fasudil), vasodilators, and antitumor agents. The introduction of a sulfonamide linkage at the 8-position, combined with a fluorine atom at the 4-position, offers a unique vector for structure-activity relationship (SAR) exploration.
This compound serves as a high-value electrophile for fragment-based drug discovery (FBDD). The C4-fluorine atom provides metabolic stability (blocking P450 oxidation) and modulates the pKa of the heterocyclic ring, while the C8-sulfonyl group directs the spatial orientation of the attached amine.
This guide provides a rigorous, field-tested methodology for coupling this specific building block with diverse amines, prioritizing regioselectivity and yield.
Chemical Profile & Mechanistic Insight[3][4][5][6][7]
The Electrophile: this compound
-
Molecular Weight: ~245.66 g/mol
-
Reactivity Profile: Highly electrophilic sulfonyl chloride (
).[1] -
Key Challenge: The molecule possesses two potential electrophilic sites:
-
Sulfonyl Chloride (S): Highly reactive toward nucleophiles (Desired).
-
C4-Fluorine (C): Susceptible to Nucleophilic Aromatic Substitution (
), particularly if the ring is activated or forcing conditions are used.
-
Mechanistic Pathway & Competition
The synthesis relies on the chemoselective attack of the amine nucleophile on the sulfur atom. However, water (hydrolysis) and the C4-position (side reaction) compete.
Figure 1: Reaction pathways showing the competition between the desired sulfonylation, hydrolysis, and potential
Experimental Protocols
Protocol A: Standard Anhydrous Conditions (Recommended)
Scope: Primary and secondary amines, anilines, and non-polar amino acid esters.
Rationale: Uses a non-nucleophilic base to scavenge HCl without triggering
Reagents:
-
Starting Material: this compound (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Base: Pyridine (3.0 equiv) OR Triethylamine (TEA, 2.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
) or Argon. -
Solvation: Dissolve the Amine (1.1 equiv) and Base (Pyridine/TEA) in anhydrous DCM [0.1 M concentration].
-
Cooling (Critical): Cool the reaction mixture to 0°C using an ice bath.
-
Expert Note: Cooling suppresses the
side reaction at the C4-fluorine position.
-
-
Addition: Dissolve This compound in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.
-
Why? High local concentrations of the sulfonyl chloride can lead to disulfonimide formation (double reaction) if the amine is primary.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check via TLC or LCMS. Look for the disappearance of the chloride (often high Rf) and formation of the sulfonamide.
-
-
Workup (Liquid-Liquid Extraction):
-
Dilute with DCM.
-
Wash with 1M HCl (2x) to remove excess pyridine/TEA and unreacted amine.
-
Wash with Sat. NaHCO3 (1x) to remove any hydrolyzed sulfonic acid byproduct.
-
Dry over
, filter, and concentrate.
-
Protocol B: Catalytic Activation for Sterically Hindered Amines
Scope: Electron-deficient anilines or bulky secondary amines. Rationale: DMAP forms a highly reactive N-sulfonylpyridinium intermediate, accelerating the attack of weak nucleophiles.
Modifications to Protocol A:
-
Add Catalyst: Add DMAP (4-Dimethylaminopyridine) at 0.1 equiv (10 mol%).
-
Temperature: If no reaction occurs at RT after 4 hours, heat to 40°C .
-
Warning: Do not exceed 50°C. Higher temperatures significantly increase the risk of displacing the C4-fluorine atom.
-
Self-Validating Analytical Systems (QC)
Trustworthiness in synthesis comes from verifying not just the product, but the absence of specific impurities.
19F NMR: The "Fingerprint" Check
This is the most powerful tool for this specific scaffold.
-
Target Product: A sharp singlet/multiplet around -120 to -130 ppm (typical for isoquinoline-F, exact shift depends on solvent).
- Impurity: If the amine attacks C4, the fluorine signal will disappear .
-
Hydrolysis: The sulfonic acid often shows a slight shift (1–2 ppm) compared to the sulfonamide.
LCMS Interpretation
-
Starting Material: M+H (check for Cl isotope pattern: 3:1 ratio of M : M+2).
-
Product: M+H (Loss of Cl pattern).
-
Impurity (Hydrolysis): Mass = [Product Mass] - [Amine Mass] + [17 (OH)].
Data Presentation & Troubleshooting
Solvent & Base Compatibility Table
| Solvent | Base | Suitability | Notes |
| DCM | Pyridine | Excellent | Standard condition. Easy workup via acid wash. |
| THF | DIPEA | Good | Better for polar amines. DIPEA is bulkier, reducing nucleophilic competition. |
| DMF | TEA | Fair | Hard to remove DMF. Use only if solubility is an issue. |
| Water/Dioxane | Na2CO3 | Poor | High risk of hydrolysis for this specific sulfonyl chloride. |
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Low Yield + Sulfonic Acid present | Wet solvents or old reagents. | Use freshly distilled DCM. Ensure Sulfonyl Chloride is stored under Argon. |
| Product mass + 245 (Dimer) | Disulfonimide formation. | Use excess amine (1.5 equiv) or slower addition of sulfonyl chloride. |
| Missing 19F Signal | Reaction too hot. Repeat at 0°C. Avoid strong nucleophiles (e.g., alkoxides). | |
| Starting Material remains | Amine is non-nucleophilic. | Switch to Protocol B (add DMAP). |
Workflow Visualization
Figure 2: Decision tree for the synthesis and optimization of 4-fluoroisoquinoline-8-sulfonamides.
References
-
General Sulfonamide Synthesis
- Woolven, H., et al. "The Synthesis of Functionalised Sulfonamides." UCL Discovery.
-
Isoquinoline Sulfonyl Chloride Reactivity
-
Nucleophilic Arom
) on Fluoro-Heterocycles: -
Safety Data (Sulfonyl Chlorides)
- "MSDS of 4-Fluoroisoquinoline-5-sulfonyl chloride" (Analogous handling). Capot Chemical.
Sources
- 1. 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride | 906820-08-4 | Benchchem [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Application Note: Procedures for Derivatizing 4-Fluoroisoquinoline-8-sulfonyl chloride with Amines
Abstract & Introduction
This application note details the optimized protocols for the chemoselective derivatization of 4-fluoroisoquinoline-8-sulfonyl chloride (4-F-IQC) with primary and secondary amines. This scaffold is a critical intermediate in the synthesis of Rho-associated protein kinase (ROCK) inhibitors and other ATP-competitive kinase ligands.
The 4-F-IQC scaffold presents a unique "dual-electrophile" challenge and opportunity:
-
The Sulfonyl Chloride (
): Highly reactive toward nucleophiles; prone to hydrolysis. -
The Aryl Fluoride (
): Susceptible to Nucleophilic Aromatic Substitution ( ), particularly when the ring is activated by the electron-withdrawing sulfonyl group.
The Core Directive of this Protocol: To achieve exclusive sulfonylation at the C8 position while preserving the C4-fluorine for subsequent late-stage diversification. This guide provides the kinetic control parameters necessary to avoid side reactions such as hydrolysis or premature
Mechanistic Insight & Chemoselectivity
To ensure high yield and purity, the user must understand the reactivity hierarchy of the substrate.
Reactivity Hierarchy
The sulfonyl chloride moiety is significantly more electrophilic than the fluorinated aromatic carbon under ambient conditions.
-
Path A (Desired): Nucleophilic attack on the sulfur atom proceeds via a concerted
-like mechanism (or addition-elimination via a sulfene intermediate in the presence of strong bases). This occurs rapidly at to Room Temperature (RT). -
Path B (Undesired/Secondary):
displacement of the C4-fluoride requires higher activation energy, typically necessitating elevated temperatures ( ) or stronger nucleophiles.
Reaction Pathway Diagram
The following diagram illustrates the kinetic separation between the two electrophilic sites.
Figure 1: Chemoselectivity landscape. Path A (Green) is the target workflow. Path B (Red) represents over-reaction, while Impurity C represents moisture contamination.
General Considerations & Reagents
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DCM (Dichloromethane) or THF | DCM solubilizes the sulfonyl chloride well and allows for easy aqueous workup. THF is preferred for polar amines. Avoid protic solvents. |
| Base | Triethylamine ( | Scavenges the HCl by-product. Pyridine can be used as both solvent and base for unreactive amines (anilines). |
| Stoichiometry | 1.0 eq Sulfonyl Chloride : 1.1 eq Amine : 1.5 eq Base | Slight excess of amine ensures complete consumption of the moisture-sensitive chloride. |
| Temperature | Low temperature prevents | |
| Atmosphere | Nitrogen ( | Strictly anhydrous conditions are required to prevent hydrolysis to the sulfonic acid. |
Experimental Protocols
Protocol A: Standard Synthesis (Anhydrous Conditions)
Best for: Primary and secondary aliphatic amines, benzylamines.
Reagents:
-
This compound (1.0 mmol, 245 mg)
-
Amine of choice (1.1 mmol)
-
Triethylamine (
) (1.5 mmol, 210 µL) -
Anhydrous DCM (5 mL)
Procedure:
-
Preparation: Flame-dry a 25 mL round-bottom flask (RBF) and purge with
. -
Amine Solubilization: Add the Amine and
to the anhydrous DCM. Stir at Room Temperature (RT) until fully dissolved. -
Cooling: Cool the mixture to
using an ice/water bath. -
Addition: Dissolve This compound in a minimal amount of DCM (1-2 mL). Add this solution dropwise to the amine mixture over 5 minutes.
-
Critical: Rapid addition can cause localized heating, potentially triggering C4-F substitution.
-
-
Reaction: Allow the mixture to stir at
for 30 minutes, then remove the ice bath and stir at RT for 1-2 hours. -
Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the starting material (
parent) and formation of the sulfonamide ( ). -
Workup:
-
Dilute with DCM (20 mL).
-
Wash with 0.1 M HCl (2 x 10 mL) to remove excess amine and base (Do not use strong acid if your product contains basic heterocycles).
-
Wash with Brine (10 mL).
-
Dry over
, filter, and concentrate in vacuo.
-
Protocol B: Pyridine-Mediated Synthesis
Best for: Weak nucleophiles (e.g., Anilines) or HCl salts of amines.
Procedure:
-
Dissolve the Amine (1.1 mmol) in anhydrous Pyridine (3 mL) in a sealed vial.
-
Cool to
. -
Add This compound (1.0 mmol) solid in one portion.
-
Stir at RT for 4–12 hours. (Anilines react slower than alkyl amines).
-
Workup: Pyridine is difficult to remove by evaporation.
-
Pour reaction mixture into cold 1 M HCl (20 mL) to protonate the pyridine.
-
Extract the product with EtOAc (3 x 15 mL).
-
Wash organic layer with water and brine.[1]
-
Troubleshooting & Quality Control
Common Failure Modes
| Observation | Diagnosis | Corrective Action |
| LCMS shows Mass [M-Cl+OH] | Hydrolysis to Sulfonic Acid | Solvents were not dry. Ensure |
| LCMS shows Mass [M+Amine] | Bis-addition ( | Reaction temperature was too high or amine excess was too large. Strictly maintain |
| Low Yield | Product stuck in aqueous layer | Isoquinoline sulfonamides can be amphoteric. Adjust pH of aqueous layer to ~7-8 during extraction to ensure the sulfonamide is neutral (unless it has other ionizable groups). |
Decision Tree for Protocol Selection
Figure 2: Workflow selection based on amine nucleophilicity.
Safety & Handling
-
Corrosivity: this compound releases HCl upon contact with moisture. It causes severe skin burns and eye damage.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle strictly inside a fume hood.[2]
-
Storage: Store at
or under inert gas. Moisture exposure converts the solid to a sticky, unreactive sulfonic acid gum.
References
-
Chemoselectivity of Sulfonyl Chlorides vs Aryl Fluorides
- Grygorenko, O. O., et al. (2024). SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides. Journal of Organic Chemistry.
-
General Sulfonamide Synthesis Protocols
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Isoquinoline Sulfonamides in Kinase Inhibitors
- Feng, Y., et al. (2014). Discovery of Rho-kinase inhibitors. Journal of Medicinal Chemistry.
-
(Contextual reference for scaffold utility).
-
Handling of Sulfonyl Chlorides
- Sigma-Aldrich/Merck Technical Bulletins on Sulfonyl Chloride Handling.
Sources
Troubleshooting & Optimization
Separation of 5- and 8-sulfonyl chloride isomers in Ripasudil synthesis
Topic: Separation of 5- and 8-Sulfonyl Chloride Isomers
Executive Summary
The synthesis of Ripasudil (K-115) relies critically on the purity of the intermediate 5-isoquinolinesulfonyl chloride .[1] The direct chlorosulfonation of isoquinoline is an electrophilic aromatic substitution that kinetically favors the 5-position but thermodynamically allows for significant formation of the 8-isomer (up to 10-15% in uncontrolled conditions).[1]
Because these isomers possess nearly identical polarities and solubilities, downstream separation is resource-intensive.[1][2] This guide prioritizes upstream control (reaction regioselectivity) followed by specific solubility-based isolation protocols .
Module 1: Reaction Dynamics & Regioselectivity
User Question: I am consistently getting an 85:15 ratio of 5-isomer to 8-isomer. How can I improve this upstream?
Expert Analysis: The sulfonation of isoquinoline occurs at the 5- and 8-positions due to the protonation of the nitrogen, which deactivates the pyridine ring and directs substitution to the benzene ring. The 5-position is kinetically favored but sterically more congested than the 8-position.[1][2] High temperatures promote the thermodynamic product (8-isomer).[1][2]
Troubleshooting Protocol:
-
Temperature Control: Maintain the reaction temperature of chlorosulfonic acid addition strictly between 0°C and 5°C . Exotherms >15°C significantly increase the 8-isomer content.[1][2]
-
Reagent Selection: Switch from standard sulfuric acid/oleum mixtures to neat chlorosulfonic acid (ClSO₃H) . This acts as both solvent and reagent, often improving regioselectivity to ~90:10.
-
The "Acid-Stage" Checkpoint: Do not attempt to separate the chlorides if your crude ratio is poor.[1][2] It is far easier to separate the sulfonic acids before converting them to acid chlorides.
-
Technique: Upon quenching the chlorosulfonation mixture into ice water, the 5-isoquinolinesulfonic acid tends to precipitate as a zwitterion, while the 8-isomer remains largely soluble in the strongly acidic aqueous mother liquor. Filtration at this stage is the most efficient purification step.[2]
-
Module 2: Purification Protocols (Downstream)
User Question: I already have the crude sulfonyl chloride mixture. Column chromatography is not scalable.[1][2] How do I purify it?
Expert Solution: Avoid silica chromatography; the sulfonyl chloride is labile and hydrolyzes on silica. The industry standard is Trituration (Reslurrying) based on differential solubility.
Protocol: The "DCM Swish" Technique
The 5-isomer hydrochloride salt is less soluble in dichloromethane (DCM) than the 8-isomer impurity.[1]
Step-by-Step Workflow:
-
Drying: Ensure your crude solid is completely dry.[1][2] Moisture initiates hydrolysis to the sulfonic acid, which is insoluble in DCM and will contaminate your product.
-
Suspension: Suspend the crude yellow solid in anhydrous Dichloromethane (DCM) (10 mL per gram of crude).
-
Agitation: Sonicate for 10 minutes or stir vigorously at room temperature for 30 minutes. Do not heat to reflux, as this increases the solubility of the impurity and risks degradation.
-
Filtration: Filter the suspension rapidly under nitrogen/argon.
-
The Cake (Solid): Contains the enriched 5-isoquinolinesulfonyl chloride (often as the HCl salt).
-
The Filtrate (Liquid): Contains the majority of the 8-isomer and other organic impurities.
-
-
Wash: Wash the cake with a small volume of cold Hexane or Heptane to remove residual DCM mother liquor.[2]
Data: Solubility Profile (at 25°C)
| Solvent | 5-Isoquinolinesulfonyl Chloride | 8-Isoquinolinesulfonyl Chloride | Result |
| Water | Decomposes (Insoluble) | Decomposes (Insoluble) | Avoid |
| DCM | Sparingly Soluble (Suspension) | Soluble | Separation Medium |
| DMF | Soluble | Soluble | No Separation |
| Heptane | Insoluble | Insoluble | Wash Solvent |
Module 3: Visualization of Logic Flow
User Question: Can you provide a decision tree for processing the reaction mixture?
Caption: Workflow for the isolation of 5-isoquinolinesulfonyl chloride, highlighting the critical "Acid Stage" separation point.
Module 4: Analytical Troubleshooting
User Question: I cannot separate the peaks on my HPLC. They co-elute. What is the correct method?
Expert Diagnosis: Standard C18 methods often fail because these isomers are positional structural isomers with identical m/z ratios.[1][2] You must use a buffer to suppress ionization of the basic isoquinoline nitrogen, or use an ion-pairing agent.[1]
Recommended HPLC Method (QC Standard):
-
Column: Inertsil ODS-3 or equivalent C18 (250 mm × 4.6 mm, 5 µm).[1][2][3]
-
Mobile Phase A: 10-20 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.0 with Phosphoric Acid.[1][2]
-
Gradient:
-
Detection: UV at 220 nm (Critical: These compounds have low absorption at 254 nm compared to 220 nm).[2]
-
Differentiation: The 5-isomer typically elutes after the 8-isomer in acidic phosphate buffers due to slight differences in pKa and hydrophobicity interactions with the stationary phase.[1]
Module 5: Stability & Handling (FAQ)
Q: My solid turned from white/pale yellow to a sticky brown gum overnight. Why? A: Hydrolysis. Sulfonyl chlorides are extremely moisture-sensitive.[1][2] The HCl generated from hydrolysis catalyzes further autocatalytic decomposition.
-
Fix: Store under Argon/Nitrogen at -20°C.
-
Fix: Ensure all solvents (DCM, Hexane) used in washing are dried over molecular sieves.
Q: Can I use the Sandmeyer route (from 5-aminoisoquinoline) to avoid the 8-isomer entirely? A: Yes. Converting 5-aminoisoquinoline to the diazonium salt and then reacting with SO₂/CuCl₂ yields the 5-sulfonyl chloride exclusively.[1]
-
Trade-off: 5-aminoisoquinoline is significantly more expensive than isoquinoline, and the diazonium intermediate is potentially explosive on a large scale.[1] The chlorosulfonation route (purified via the protocols above) is generally preferred for cost-efficiency in scale-up.[1]
References
-
Process Impurities in Ripasudil: Birajdar, K., et al. "Unveiling New Process Impurities in Ripasudil Hydrochloride Dihydrate: Identification, Synthesis, and Characterization."[3] Current Organic Synthesis, 2025.[3][7] Link
-
Synthesis & Separation Patent: Kowa Co., Ltd.[2] "Method for producing isoquinoline-5-sulfonyl chloride derivatives." US Patent Application US20090264421.[1][2] Describes the precipitation of the sulfonic acid to separate isomers. Link
-
HPLC Method Validation: "Quantitative analysis of ripasudil hydrochloride hydrate and its impurities by reversed-phase high-performance liquid chromatography." ResearchGate, 2025.[8] Link
-
Chlorosulfonation Protocols: "Application Notes and Protocols for the Chlorosulfonylation of Isoquinoline Derivatives." BenchChem Technical Notes, 2025. Link
-
General Solubility Data: PubChem Compound Summary for Isoquinoline-5-sulfonyl chloride. Link
Sources
- 1. Page loading... [guidechem.com]
- 2. Isoquinoline-5-sulfonyl chloride | 84468-15-5 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ejgm.co.uk [ejgm.co.uk]
- 7. Isoquinoline-5-sulphonyl chloride hydrochloride | 105627-79-0 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Column Chromatography for Isoquinoline Sulfonyl Chloride Isomers
Welcome to the technical support center for advanced chromatographic applications. This guide is designed for researchers, chemists, and drug development professionals who are tackling the purification of isoquinoline sulfonyl chloride isomers. Separating these closely related compounds presents a significant challenge due to their subtle structural differences. This resource provides in-depth, field-proven answers to common issues, moving beyond simple protocols to explain the underlying scientific principles that govern successful separation.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of isoquinoline sulfonyl chloride isomers so challenging?
The primary difficulty stems from the high structural similarity between the isomers. Whether you are dealing with positional isomers (regioisomers), where the sulfonyl chloride group is at different positions on the isoquinoline ring, or stereoisomers, the physical and chemical properties are nearly identical. These properties include:
-
Polarity: The isomers have very similar polarity, leading to close retention times on normal-phase media like silica gel.[1]
-
Solubility: They tend to exhibit comparable solubility in common organic solvents.
-
Molecular Weight: They have identical molecular weights, precluding separation by size.
Achieving separation requires a chromatographic system with high selectivity, capable of exploiting minute differences in how each isomer interacts with the stationary and mobile phases.[2][3]
Section 1: The Stationary Phase - Your Foundation for Separation
The choice and preparation of the stationary phase are critical for resolving challenging isomer mixtures.
Q2: What is the best stationary phase for separating these isomers, and are there alternatives to standard silica gel?
For most applications involving moderately polar compounds like sulfonyl chlorides, silica gel is the standard and most cost-effective stationary phase.[4] However, its inherent acidity can be a significant drawback.
The Problem with Silica's Acidity: Isoquinoline derivatives are basic due to the nitrogen atom. The acidic silanol groups (Si-OH) on the surface of standard silica gel can interact strongly and irreversibly with these basic analytes. This can lead to several problems:
-
Irreversible Adsorption: Loss of yield as the compound remains stuck to the column.
-
Peak Tailing: Broad, asymmetrical peaks that significantly reduce resolution.
-
Compound Degradation: The acidic environment can potentially hydrolyze the sulfonyl chloride group, creating impurities.[2][5]
Solutions & Alternatives:
-
Deactivating the Silica Gel: This is often the most effective solution. By adding a small amount of a basic modifier, like triethylamine (TEA) , to the mobile phase (typically 0.5-2%), you can neutralize the most acidic silanol sites.[2][6] This minimizes strong interactions, leading to sharper peaks and improved recovery.
-
Using Alternative Stationary Phases:
-
Alumina (Al₂O₃): Alumina is another polar adsorbent that can be used. It is available in neutral, basic, or acidic forms. For basic compounds like isoquinolines, neutral or basic alumina can be an excellent alternative to silica, preventing degradation and reducing tailing.[5]
-
Chemically-Bonded Phases: For very difficult separations, especially in HPLC, stationary phases with different selectivities like cyano (CN) or amino (NH₂) bonded phases can offer unique interaction mechanisms that may resolve the isomers.[7]
-
Chiral Stationary Phases (CSPs): If you are separating enantiomers (non-superimposable mirror images), a chiral stationary phase is mandatory.[8][9] Polysaccharide-based CSPs are widely applicable for this purpose.[8][9]
-
Q3: I'm seeing significant peak tailing and losing my compound on the column. What's happening and how do I fix it?
This is a classic symptom of strong, undesirable interactions between your basic analyte and acidic silica gel, as described in Q2.
Caption: Workflow for addressing peak tailing and low yield.
Step-by-Step Solution:
-
Confirm the Issue: Run a quick TLC using your chosen solvent system. If the spot streaks badly, this confirms strong interaction with the silica.
-
Implement the Primary Solution: Prepare your mobile phase containing 0.5-1% triethylamine. Use this amine-modified eluent to pack the column and run the separation.[2][6] The TEA will compete for the acidic sites, allowing your compound to elute symmetrically.
-
Consider Alternatives: If tailing persists or you suspect degradation, switch to a more inert stationary phase like neutral alumina.[5]
Section 2: Mobile Phase & Elution Strategy
The mobile phase is the engine of your separation. Fine-tuning its composition and delivery is paramount for resolving isomers.
Q4: How do I select the right solvent system? Should I use isocratic or gradient elution?
The selection process should be systematic and guided by Thin-Layer Chromatography (TLC).
-
Solvent Selection: Start with a binary solvent system, typically a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or acetone.[2][5] The goal is to find a ratio that gives a retention factor (Rf) for your target isomers between 0.2 and 0.35 on a TLC plate.[10] An Rf in this range generally translates well to column chromatography, providing a good balance between retention and elution time.
-
Isocratic vs. Gradient Elution:
-
Isocratic Elution: Uses a constant mobile phase composition throughout the run. It is simple but often insufficient for separating compounds with very similar Rf values, a common issue with isomers.[11][12] Late-eluting peaks can also become very broad.[13]
-
Gradient Elution: The composition of the mobile phase is changed over time, typically by increasing the percentage of the more polar solvent.[14] For difficult isomer separations, a gradient is almost always superior. [5][15]
-
Why Gradient Elution Works Better for Isomers: A gradient sharpens the peaks of later-eluting compounds and can amplify small differences in affinity between isomers, improving resolution.[14] For very closely-eluting spots, a shallow gradient is highly effective.[15] This means increasing the polar solvent content very slowly, which gives the isomers more time to interact differently with the stationary phase, thus enhancing separation.
| Elution Type | Description | Best For | Key Disadvantage |
| Isocratic | Constant solvent composition.[11] | Simple separations, routine analysis. | Poor resolution for complex mixtures; peak broadening for late eluters.[13] |
| Gradient | Solvent composition changes over time.[11] | Complex mixtures, separating isomers with close Rf values.[12] | More complex method development; requires system re-equilibration.[12] |
Q5: My TLC shows the isomers as a single spot. How can I develop a separation method?
A single spot on TLC indicates that your current solvent system lacks the necessary selectivity. Here’s a systematic approach to finding a better one:
-
Change Solvent Polarity: If you are using hexane/ethyl acetate, try switching ethyl acetate for acetone. Acetone has a similar polarity but different selectivity due to its hydrogen bond accepting properties, which can alter interactions with your analytes.[5]
-
Introduce a Third Solvent (Ternary System): Adding a small amount of a third solvent, such as methanol or dichloromethane, can dramatically alter selectivity.[16] Experiment with systems like Hexane/Ethyl Acetate/Methanol in a 90:9:1 ratio and observe the effect on TLC.
-
Utilize a Shallow Gradient: Even if the Rf values are very close, a shallow gradient on the column may still be able to resolve them.[15] Start your gradient with a solvent system that places the combined spot at an Rf of ~0.2 and slowly increase the polarity.[5][6]
Section 3: Column Packing and Sample Application
Proper technique during these physical steps is just as important as the chemistry of the separation.
Q6: What is the correct way to pack a column? And how much crude material can I load?
Improper packing creates channels or cracks in the stationary phase, leading to uneven solvent flow and disastrously poor separation.[2] The slurry packing method is highly recommended for its consistency and ability to produce a uniform bed.[2]
-
Determine Silica Amount: For difficult separations, a high ratio of silica to crude sample is needed. A good starting point is a 50:1 to 100:1 weight ratio (e.g., 50-100g of silica for 1g of crude material).[2][17]
-
Prepare the Slurry: In a beaker, measure the required amount of silica gel. Add your initial, low-polarity eluent until you have a milky, pourable slurry that is free of air bubbles. Swirl vigorously to ensure all air is displaced.[10]
-
Pack the Column:
-
Ensure the column is perfectly vertical.[17]
-
Place a small cotton or glass wool plug at the bottom, followed by a thin (1 cm) layer of sand.[10]
-
Fill the column about a quarter full with the initial eluent.[17]
-
With the stopcock open and a flask underneath to collect the solvent, slowly and carefully pour the silica slurry into the column using a funnel.[10]
-
Continuously tap the side of the column gently to encourage even settling and dislodge any trapped air bubbles.
-
Once all the silica has been added, do not let the top of the silica bed run dry. Add a final layer of sand on top to protect the bed surface during sample loading.
-
Column Overloading: Applying too much sample is a common mistake that leads to broad, overlapping bands.[2] Adhering to the 1:50 to 1:100 sample-to-silica ratio is a reliable guideline to prevent this.[2]
Q7: My compound is not very soluble in the starting eluent. How should I load it onto the column?
Loading a sample dissolved in a strong, highly polar solvent will ruin your separation before it even begins, as the strong solvent will carry your compound down the column uncontrollably. If your compound has low solubility in the mobile phase, you must use the dry loading (or solid loading) technique.[6]
-
Dissolve your crude material in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to this solution (typically 2-3 times the weight of your crude material).
-
Thoroughly mix to create a slurry and then remove the solvent completely using a rotary evaporator. You should be left with a dry, free-flowing powder of silica gel coated with your sample.[4][6]
-
Carefully add this powder to the top of your packed column (onto the protective sand layer).
-
Gently add another thin layer of sand on top of the sample layer before beginning elution.
Caption: General workflow for column chromatography purification.
References
- University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from University of Rochester Chemistry Department website.
-
Welch Materials. (2025, March 17). A Simple Yet Effective Trick for Isomer Separation. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved from [Link]
-
Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved from [Link]
-
Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved from [Link]
-
ACS Omega. (2022, February 3). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. Retrieved from [Link]
-
Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 21). Running a flash column. Retrieved from [Link]
-
Kianshar D research team. (n.d.). Comparison of Isocratic and Gradient Elution. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of sulfonyl chlorides and chiral amines in the efficient synthesis of nonracemic sulfinamides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]
-
Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography. Retrieved from [Link]
-
Rotachrom. (2024, December 4). Isomer separation by CPC chromatography. Retrieved from [Link]
-
DSpace@MIT. (n.d.). 7.9. Flash Column Chromatography Guide. Retrieved from [Link]
-
Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]
-
alwsci. (2025, April 15). Key Considerations For Sample Preparation in HPLC. Retrieved from [Link]
-
LCGC International. (2024, May 9). Reflecting on the Influence of the Current State of Sample Preparation on GC, Part 2: Techniques. Retrieved from [Link]
-
Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]
-
Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]
-
PMC. (n.d.). Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
PMC. (2023, June 24). Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis. Retrieved from [Link]
-
Chemical Reviews. (2020, April 29). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). HPLC Chiral Columns. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Optimization of Chromatographic Methods: Tips for Achieving Relia. Retrieved from [Link]
-
Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]
-
Restek. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
MTC USA. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
LCGC International. (2025, March 10). Potential of Alternative Solvent Systems in Reversed-Phase Liquid Chromatography. Retrieved from [Link]
-
Taylor & Francis. (2020). NaClO2-mediated preparation of pyridine-2-sulfonyl chlorides and synthesis of chiral sulfonamides. Journal of Sulfur Chemistry. Retrieved from [Link]
-
PMC. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]
-
MDPI. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]
-
PMC. (2015, September 21). Solvent System Selection Strategies in Countercurrent Separation. Retrieved from [Link]
-
Agilent. (2023, July 25). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Retrieved from [Link]
-
PMC. (n.d.). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Retrieved from [Link]
-
ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC? Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of Isoquinoline on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2024, September 26). What methods can you recommend for separating trans and cis isomers of isoquinolinone? Retrieved from [Link]
- Google Patents. (n.d.). CN110156675B - Synthesis method of quinoline compound containing sulfonyl.
-
PMC. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Retrieved from [Link]
Sources
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- 15. welch-us.com [welch-us.com]
- 16. Insights from the Lab | Potential of Alternative Solvent Systems in Reversed-Phase Liquid Chromatograph - Can Am Bioresearch [canambioresearch.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Regioselectivity in Isoquinoline Sulfonation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected isomer mixtures during the functionalization of heterocyclic scaffolds. One of the most common challenges in this domain is controlling the regioselectivity of isoquinoline sulfonation.
The root cause of these issues almost always traces back to a misunderstanding of the delicate balance between kinetic and thermodynamic control during electrophilic aromatic substitution. This guide is designed to dissect the causality behind these reactions, provide self-validating experimental protocols, and offer actionable troubleshooting steps.
Mechanistic Overview: Kinetic vs. Thermodynamic Control
When isoquinoline is treated with a strong sulfonating agent like oleum, the reaction does not yield a single product under all conditions. Because aromatic sulfonation is a uniquely reversible process[1], the final product distribution is entirely dictated by the thermal energy introduced into the system.
-
Kinetic Control (Low Temperature): At 90°C, the reaction lacks the thermal energy required to overcome the barrier for reverse desulfonation. The electrophile (
) attacks the position with the lowest activation energy ( ). Because the protonated nitrogen deactivates the pyridine ring, substitution is directed to the fused benzene ring[2]. The transition state for attack at the 5-position is highly stabilized by resonance, making isoquinoline-5-sulfonic acid the kinetic product[3]. -
Thermodynamic Control (High Temperature): If the temperature exceeds 200°C, the reverse reaction (desulfonation) becomes significant. The kinetically favored 5-sulfonic acid reverts to the starting material, and the system equilibrates to form isomers with lower overall ground-state energy, such as isoquinoline-8-sulfonic acid or the 6-isomer[4].
Reaction pathways showing kinetic vs. thermodynamic control in isoquinoline sulfonation.
Frequently Asked Questions (FAQs)
Q: Why is my sulfonation yielding a mixture of isomers instead of pure isoquinoline-5-sulfonic acid? A: You are likely losing thermal control during the reaction. Aromatic sulfonation is reversible[1]. If your internal reaction temperature spikes above 90°C—often caused by the highly exothermic addition of isoquinoline to oleum—the reaction enters a regime of partial thermodynamic control. The kinetically favored 5-sulfonic acid begins to desulfonate, and the system equilibrates to form a mixture containing the 8-sulfonic acid and other isomers[4].
Q: Why must I use 30% oleum instead of concentrated sulfuric acid?
A: Concentrated sulfuric acid lacks a sufficient concentration of free sulfur trioxide (
Q: How do I verify that my reaction remained under kinetic control before running an LC-MS? A: A well-controlled kinetic sulfonation at 90°C will maintain a relatively clear, viscous, amber-to-brown appearance. If the reaction mixture turns opaque black or exhibits severe charring, it is a primary macroscopic indicator that the internal temperature exceeded safe limits, leading to carbonization and thermodynamic scrambling[6].
Quantitative Data Summary
To aid in your experimental design, the following table summarizes the expected outcomes based on specific thermal and chemical parameters:
| Reaction Parameter | Temperature (°C) | Reagent | Primary Product | Control Regime | Expected Yield |
| Standard Kinetic | 90°C | 30% Oleum | Isoquinoline-5-sulfonic acid | Kinetic | 80 - 85% |
| High-Temp Shift | >200°C | 30% Oleum | Isoquinoline-8-sulfonic acid | Thermodynamic | Variable (Mixture) |
| Insufficient Heating | <50°C | 30% Oleum | Unreacted Starting Material | N/A | <10% |
| Weak Electrophile | 90°C | Conc. H2SO4 | Unreacted Starting Material | N/A | 0% |
Troubleshooting Workflow
If your LC-MS or NMR analysis reveals poor regioselectivity, follow this diagnostic workflow to isolate the physical or chemical failure point in your setup.
Troubleshooting workflow for resolving regioselectivity issues in isoquinoline sulfonation.
Standard Protocol: Synthesis of Isoquinoline-5-sulfonic Acid
This methodology is designed as a self-validating system . By strictly monitoring the internal temperature rather than the external bath temperature, you ensure the reaction remains locked in the kinetic regime.
Materials Required:
-
Isoquinoline (1.0 equivalent)
-
30% Oleum (5.0 equivalents)
-
Crushed ice / Deionized water
Step-by-Step Methodology:
-
Preparation of the Sulfonating Agent: Charge a dry, multi-neck round-bottom flask with 30% oleum. Equip the flask with a robust mechanical stirrer and an internal thermocouple. Submerge the flask in an ice-water bath and allow the internal temperature to drop to 0–5°C[5].
-
Controlled Substrate Addition: Slowly add isoquinoline dropwise to the cold oleum under vigorous mechanical stirring.
-
Self-Validating Check: The addition is highly exothermic. Modulate your addition rate so that the internal temperature never exceeds 20°C . If the temperature spikes, pause the addition immediately.
-
-
Thermal Activation: Once the addition is complete and the exotherm has subsided, replace the ice bath with a thermostatically controlled oil bath. Gradually heat the reaction mixture until the internal thermocouple reads exactly 90°C[3].
-
Kinetic Incubation: Maintain the internal temperature at 90°C for 3 to 4 hours. Do not exceed this time, as prolonged heating slowly opens the pathway to thermodynamic equilibration[6].
-
Quenching: Remove the flask from the heat source and allow it to cool ambiently to room temperature. Carefully and slowly pour the acidic mixture over a large excess of vigorously stirred crushed ice to quench the free
and precipitate the product. -
Isolation & Purification: Filter the resulting precipitate under vacuum. Wash the solid thoroughly with cold water to remove residual sulfuric acid. The crude isoquinoline-5-sulfonic acid can be recrystallized from boiling water to yield the pure kinetic product[6].
References
-
Title: Isoquinoline on treatment with oleum at 90°C yields majorly. Source: Collegedunia. URL: [Link]
-
Title: Thermodynamic vs Kinetic Sulphonation of Naphthalene. Source: Chemistry Stack Exchange. URL: [Link]
-
Title: Fused Ring Heterocycles Part (I). Source: Mustansiriyah University. URL: [Link]
-
Title: Quinolines and Isoquinolines: Reactions and Synthesis. Source: Lejan Team. URL: [Link]
-
Title: Product Class 5: Isoquinolines. Source: Thieme Science of Synthesis. URL: [Link]
-
Title: Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone. Source: MDPI. URL: [Link]
Sources
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Detection of Ripasudil Impurity 4
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the detection of impurities in Ripasudil, with a specific focus on a critical, yet often ambiguously defined, process-related impurity, referred to here as "Impurity 4." As a Senior Application Scientist, my objective is to not only present a validated method but also to elucidate the scientific rationale behind the methodological choices, empowering you to develop and validate robust analytical procedures in your own laboratories.
Ripasudil, a Rho kinase inhibitor, is a cornerstone in the treatment of glaucoma and ocular hypertension.[1] Like any synthesized pharmaceutical compound, Ripasudil can contain impurities that arise during the manufacturing process or upon degradation.[2] The diligent monitoring and control of these impurities are not merely a matter of good manufacturing practice but a stringent requirement by regulatory bodies worldwide, as outlined in the International Council for Harmonisation (ICH) guidelines.[3] These guidelines underscore the necessity of robust, validated analytical methods to ensure that impurities are maintained below established safety thresholds.
This guide will dissect a proven stability-indicating HPLC method that employs pre-column derivatization to achieve sensitive and specific quantification of Ripasudil and its impurities. We will explore the causality behind the experimental design, from sample preparation to chromatographic separation, and compare its performance with alternative analytical strategies.
The Challenge: Defining and Detecting Ripasudil Impurity 4
A significant hurdle in developing a targeted analytical method is the precise identification of the target analyte. The nomenclature and reported structures for "Ripasudil Impurity 4" can vary between different commercial suppliers of reference standards. This ambiguity necessitates a robust analytical method that can separate not just one, but a profile of potential impurities from the parent API. The method detailed herein has been validated to separate Ripasudil from four of its impurities, providing a comprehensive approach to quality control.[4]
A Validated Stability-Indicating HPLC Method with Pre-Column Derivatization
The following method has been demonstrated to be selective, accurate, and precise for the quantification of Ripasudil and its impurities.[4]
The Rationale Behind the Methodological Choices
The selection of a pre-column derivatization step is a critical and deliberate choice in this analytical strategy. Ripasudil and some of its impurities may lack a strong chromophore, which would result in poor sensitivity with standard UV detection. Derivatization with 2,3,4,6-Tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate introduces a moiety that enhances the UV absorbance of the analytes, thereby significantly improving the limit of detection (LOD) and limit of quantification (LOQ).[4]
The choice of a reversed-phase C18 column is a cornerstone of modern pharmaceutical analysis due to its versatility and ability to separate compounds with a wide range of polarities. The gradient elution, starting with a higher aqueous mobile phase composition and gradually increasing the organic modifier (methanol), allows for the effective separation of the more polar impurities from the less polar API, Ripasudil. The use of a phosphate buffer at pH 3.0 is crucial for maintaining a consistent ionization state of the analytes, which leads to sharp, symmetrical peaks and reproducible retention times.
Experimental Workflow
Caption: Workflow for the HPLC analysis of Ripasudil and its impurities with pre-column derivatization.
Detailed Experimental Protocol
1. Reagents and Materials:
-
Ripasudil Hydrochloride Hydrate Reference Standard and sample
-
Ripasudil Impurity Reference Standards
-
2,3,4,6-Tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate (derivatizing reagent)
-
Triethylamine (catalyst)
-
Methanol (HPLC grade)
-
Monopotassium phosphate (analytical grade)
-
Purified water (18.2 MΩ·cm)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV detector.
-
Analytical balance
3. Chromatographic Conditions:
-
Column: Inertsil ODS-3 C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 10 mmol Monopotassium phosphate buffer (pH 3.0)
-
Mobile Phase B: Methanol
-
Gradient Program:
Time (min) % Mobile Phase B 0 40 20 70 25 90 30 90 31 40 | 40 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
4. Sample and Standard Preparation:
-
Sample Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ripasudil sample in a suitable diluent.
-
Derivatizing Reagent (1 mg/mL): Prepare a fresh solution of 2,3,4,6-Tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate in a suitable solvent.
-
Triethylamine Solution (1% v/v): Prepare a 1% solution of triethylamine in a suitable solvent.
5. Derivatization Procedure:
-
In a clean vial, mix 200 µL of the sample solution (1 mg/mL) with 600 µL of the derivatizing reagent (1 mg/mL).
-
Add 200 µL of the 1% triethylamine solution to the mixture.
-
Vortex the vial and incubate at 40°C for 30 minutes.
-
Cool the solution to room temperature before injection into the HPLC system.
Performance Comparison of Analytical Methods
To provide a comprehensive overview, the validated pre-column derivatization HPLC method is compared with other potential analytical approaches for Ripasudil impurity profiling.
| Parameter | Pre-Column Derivatization HPLC-UV | Direct Injection HPLC-UV | UPLC-MS/MS |
| Principle | Chemical derivatization to enhance UV detection of analytes followed by chromatographic separation. | Direct chromatographic separation of analytes with UV detection. | Ultra-high performance liquid chromatography for superior separation coupled with mass spectrometry for highly sensitive and specific detection. |
| Specificity | High, as derivatization can be selective and chromatography separates the derivatized products.[4] | Moderate to high, dependent on the chromophoric properties of impurities and chromatographic resolution. | Very high, as it provides mass-to-charge ratio information for each analyte, enabling definitive identification. |
| Sensitivity | High, due to the introduction of a strong chromophore.[4] | Lower, especially for impurities lacking a significant chromophore. | Very high, often in the picogram to femtogram range. |
| Run Time | Longer, due to the gradient elution required for separation of multiple components. | Potentially shorter with an isocratic method if impurities are well-resolved. | Significantly shorter, due to the use of smaller particle size columns and higher pressures. |
| Instrumentation | Standard HPLC with UV detector. | Standard HPLC with UV detector. | More specialized and expensive UPLC-MS/MS system required. |
| Method Development | More complex due to the optimization of the derivatization reaction. | Simpler method development. | More complex due to the need for MS parameter optimization (e.g., ion source conditions, fragmentation). |
| Validation | Requires validation of both the derivatization and chromatographic steps. | Standard validation as per ICH guidelines.[5] | Requires extensive validation, including matrix effects assessment. |
| Application | Ideal for routine quality control of known impurities where high sensitivity is required. | Suitable for the analysis of known, UV-active impurities. | Best suited for impurity identification, characterization, and quantification of trace-level impurities, especially in complex matrices. |
Conclusion
The selection of an appropriate analytical method for the detection and quantification of impurities in Ripasudil is a critical step in ensuring the quality and safety of this important pharmaceutical agent. The detailed stability-indicating HPLC method with pre-column derivatization offers a robust, sensitive, and validated approach for routine quality control.[4] The rationale for each step, from the derivatization to the chromatographic separation, is grounded in sound scientific principles aimed at achieving optimal analytical performance.
While direct injection HPLC-UV may offer a simpler workflow, it may lack the required sensitivity for certain impurities. On the other hand, UPLC-MS/MS provides unparalleled specificity and sensitivity but at a higher cost and complexity, making it more suitable for research and development or the analysis of particularly challenging impurities.
Ultimately, the choice of method will depend on the specific requirements of the analysis, including the nature of the impurities, the required sensitivity, and the available instrumentation. This guide provides the foundational knowledge and a validated starting point for researchers and scientists to confidently tackle the analytical challenges associated with Ripasudil impurity profiling.
References
-
Hui, W., Sun, L., Wang, Y., Ouyang, P., & Fan, G. (2016). Quantitative analysis of ripasudil hydrochloride hydrate and its impurities by reversed-phase high-performance liquid chromatography after precolumn derivatization. Journal of Separation Science, 39(20), 3956–3963. Available from: [Link]
-
Pharmaffiliates. (n.d.). Ripasudil-impurities. Available from: [Link]
-
Hui, W., Sun, L., Wang, Y., Ouyang, P., & Fan, G. (2016). Quantitative analysis of ripasudil hydrochloride hydrate and its impurities by reversed-phase high-performance liquid chromatography after precolumn derivatization: Identification of four impurities. Semantic Scholar. Available from: [Link]
-
Pharmaffiliates. (n.d.). Ripasudil Monohydrochloride Dihydrate and its Impurities. Available from: [Link]
-
TIJER.org. (n.d.). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Ripasudil Hydrochloride Hydrate and Timolol and from. Available from: [Link]
-
Birajdar, K. M., Arrahalli, S., Mokshanatha, P. B., & Babu, P. K. (2025). Unveiling New Process Impurities in Ripasudil Hydrochloride Dihydrate: Identification, Synthesis, and Characterization. Current Organic Synthesis, 22(6). Available from: [Link]
-
Patel, K., & Kotadiya, R. (2023). Development and Validation of UV-Spectrophotometric Method Towards Determination of Ripasudil Hydrochloride Hydrate in Pure and Ophthalmic Formulation. ResearchGate. Available from: [Link]
-
Hui, W., Sun, L., Wang, Y., Ouyang, P., & Fan, G. (2016). Quantitative analysis of ripasudil hydrochloride hydrate and its impurities by reversed-phase high-performance liquid chromatography after pre-column derivatization. ResearchGate. Available from: [Link]
-
Bentham Science Publishers. (2025). Unveiling New Process Impurities in Ripasudil Hydrochloride Dihydrate: Identification, Synthesis, and Characterization. Current Organic Synthesis. Available from: [Link]
- CoLab. (2025). Unveiling New Process Impurities in Ripasudil Hydrochloride Dihydrate: Identification, Synthesis, and Characterization.
-
ResearchGate. (2025). Unveiling New Process Impurities in Ripasudil Hydrochloride Dihydrate: Identification, Synthesis, and Characterization. Available from: [Link]
- Patel, K., & Kotadiya, R. M. (2023). Advancements in the Analytical Methods for Ripasudil Hydrochloride Hydrate and Timolol Maleate: A Recently Approved FDC. CoLab.
-
Veeprho. (n.d.). Ripasudil Impurity 3 | CAS 1334294-09-5. Available from: [Link]
-
Veeprho. (n.d.). Ripasudil Impurity 7 | CAS 1360538-86-8. Available from: [Link]
-
Jehangir, M. (2017). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Analytical & Pharmaceutical Research. Available from: [Link]
-
Sharma, A., & Sharma, R. (2012). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Scientific Innovation. Available from: [Link]
-
Patel, K., & Kotadiya, R. (2023). Advancements in the Analytical Methods for Ripasudil Hydrochloride Hydrate and Timolol Maleate: A Recently Approved FDC. ResearchGate. Available from: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Unveiling New Process Impurities in Ripasudil Hydrochloride Dihydrate: Identification, Synthesis, and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Quantitative analysis of ripasudil hydrochloride hydrate and its impurities by reversed-phase high-performance liquid chromatography after precolumn derivatization: Identification of four impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
1H NMR Spectral Distinction Between 5- and 8-Sulfonyl Isoquinoline Isomers: A Comprehensive Comparison Guide
Introduction: The Isomeric Challenge in Drug Development
Isoquinoline derivatives, particularly those bearing sulfonyl groups, are pivotal pharmacophores in modern drug discovery, frequently acting as kinase inhibitors or targeting protozoan cellular mechanisms [1]. During the synthesis of these compounds, electrophilic aromatic substitution or cross-coupling reactions often yield a mixture of positional isomers—most notably the 5-sulfonyl and 8-sulfonyl isoquinolines.
Distinguishing between these two isomers using standard liquid chromatography-mass spectrometry (LC-MS) is virtually impossible due to their identical molecular weights and similar fragmentation patterns. Consequently, Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy serves as the definitive analytical tool. This guide provides an in-depth, objective comparison of the 1H NMR spectral signatures of 5- and 8-sulfonyl isoquinolines, grounded in the fundamental principles of magnetic anisotropy and the peri-effect.
Mechanistic Principles: Causality of Spectral Shifts
To understand the experimental data, one must first understand the causality behind the chemical shifts. The isoquinoline ring system consists of a pyridine ring fused to a benzene ring. The numbering dictates that the nitrogen atom is at position 2, the adjacent bridgehead carbon is 4a, and the numbering continues around the benzene ring (5, 6, 7, 8) to the final bridgehead (8a).
The Peri-Effect and Magnetic Anisotropy
The distinction between the 5- and 8-isomers relies entirely on the peri-effect [2]. In fused bicyclic systems, positions that are spatially adjacent across the bridgehead carbons are termed peri positions.
-
In isoquinoline, H-4 is peri to position 5 .
-
In isoquinoline, H-1 is peri to position 8 .
A sulfonyl group (
The Diagnostic Result:
-
5-Sulfonyl Isomer: The sulfonyl group at C-5 heavily deshields the peri proton at H-4 .
-
8-Sulfonyl Isomer: The sulfonyl group at C-8 heavily deshields the peri proton at H-1 , pushing it to an extreme downfield frequency.
Quantitative Data Presentation
The following table summarizes the typical 1H NMR chemical shift ranges for unsubstituted isoquinoline compared to its 5- and 8-sulfonyl derivatives in
| Proton Position | Unsubstituted Isoquinoline (δ ppm) | 5-Sulfonyl Isoquinoline (δ ppm) | 8-Sulfonyl Isoquinoline (δ ppm) | Diagnostic Significance |
| H-1 | 9.25 | 9.30 – 9.45 | 9.60 – 10.10 | Primary marker for 8-isomer (Extreme peri-deshielding) |
| H-3 | 8.51 | 8.60 – 8.75 | 8.60 – 8.75 | Minimal distinction; adjacent to nitrogen |
| H-4 | 7.64 | 8.50 – 8.80 | 7.70 – 7.90 | Primary marker for 5-isomer (Peri-deshielding) |
| H-5 | 7.81 | - (Substituted) | 8.10 – 8.30 | Absence confirms 5-substitution |
| H-6 | 7.68 | 8.20 – 8.40 | 7.70 – 7.90 | Ortho-deshielding in 5-isomer |
| H-7 | 7.58 | 7.70 – 7.90 | 8.30 – 8.50 | Ortho-deshielding in 8-isomer |
| H-8 | 7.95 | 8.10 – 8.30 | - (Substituted) | Absence confirms 8-substitution |
Data synthesized from established NMR characterization protocols for substituted quinolines and isoquinolines [3].
Experimental Protocols: Self-Validating NMR Workflow
To ensure scientific integrity and reproducible isomer differentiation, follow this step-by-step methodology. This protocol utilizes both 1D and 2D NMR techniques to create a self-validating data set.
Phase 1: Sample Preparation
-
Purification: Ensure the isoquinoline sample is chromatographically pure (>95% via HPLC) to prevent impurity peaks from overlapping in the aromatic region (7.0–10.0 ppm).
-
Dissolution: Weigh accurately 5–15 mg of the compound. Dissolve completely in 0.6 mL of high-purity Deuterated Chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -
Transfer: Transfer the solution into a clean, dry 5 mm NMR tube using a glass Pasteur pipette, ensuring no particulate matter is suspended.
Phase 2: 1D 1H NMR Acquisition & Analysis
-
Acquisition: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe, lock onto the deuterium signal of
, and shim the magnet. Acquire a standard 1D proton spectrum (e.g., zg30 pulse sequence, 16–64 scans, 298 K, relaxation delay seconds). -
Processing: Apply a mild line broadening (e.g., 0.3 Hz), Fourier transform, phase correct, and baseline correct the spectrum. Calibrate the TMS peak to 0.00 ppm (or residual
to 7.26 ppm). -
Diagnostic Evaluation:
-
Scan the extreme downfield region (>9.5 ppm). If a sharp singlet (often showing fine long-range coupling) is present between 9.60 and 10.10 ppm , the compound is the 8-sulfonyl isomer (H-1 shifted by the peri-effect).
-
If H-1 remains near its normal position (~9.3 ppm), evaluate the integration and shift of H-4. If H-4 has shifted from ~7.6 ppm to >8.5 ppm , the compound is the 5-sulfonyl isomer .
-
Phase 3: 2D NOESY/ROESY Confirmation (Orthogonal Validation)
To make the protocol self-validating, rely on through-space Nuclear Overhauser Effect (NOE) interactions.
-
Acquisition: Acquire a 2D NOESY or ROESY spectrum with a mixing time appropriate for small molecules (e.g., 300–500 ms).
-
Interpretation:
-
For the 5-isomer: Look for a cross-peak between the protons of the sulfonyl R-group and H-4 / H-6 .
-
For the 8-isomer: Look for a cross-peak between the protons of the sulfonyl R-group and H-1 / H-7 .
-
Logical Workflow Visualization
The following diagram maps the analytical decision tree for distinguishing the isomers based on the acquired NMR data.
Workflow for the 1H NMR-based structural elucidation of 5- and 8-sulfonyl isoquinoline isomers.
Conclusion
While 5- and 8-sulfonyl isoquinolines present a formidable challenge in standard chromatographic analysis, 1H NMR provides an elegant, non-destructive resolution. By exploiting the peri-effect—whereby the magnetic anisotropy of the sulfonyl group dramatically deshields spatially adjacent protons—researchers can rapidly assign the 8-isomer via the extreme downfield shift of H-1 (>9.6 ppm) or the 5-isomer via the downfield shift of H-4 (>8.5 ppm). Coupling this 1D analysis with 2D NOESY experiments ensures absolute structural confidence in drug development pipelines.
References
-
White, J. S. (2022). A Chemical Proteomic Approach to Reveal the Cellular Targets of Anti-Protozoan Unnatural Products. White Rose eTheses Online (University of Leeds). Retrieved from[Link]
-
Farcas, A. et al. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. MDPI Molbank. Retrieved from[Link]
LC-MS Identification of 4-Fluoroisoquinoline-8-sulfonyl Chloride: A Comparative Guide to Direct Analysis vs. Pre-Column Derivatization
Introduction
4-Fluoroisoquinoline-8-sulfonyl chloride (4-FISC) is a highly reactive electrophilic intermediate, prominently utilized in the synthesis of Rho kinase inhibitors such as Ripasudil. Due to its alkylating potential, residual 4-FISC in active pharmaceutical ingredients (APIs) is often classified as a potential genotoxic impurity (PGI), necessitating rigorous trace-level quantification (< 1 ppm).
However, analyzing sulfonyl chlorides via standard Liquid Chromatography-Mass Spectrometry (LC-MS) presents a severe analytical bottleneck. This guide objectively compares direct LC-MS analysis against pre-column derivatization, providing mechanistic insights, experimental protocols, and mass fragmentation data to establish a robust, self-validating analytical system.
The Analytical Challenge: Causality of Sulfonyl Chloride Degradation
In standard reversed-phase LC-MS, mobile phases typically consist of water paired with methanol or acetonitrile, modified with formic acid or ammonium acetate.
When 4-FISC is injected directly into this system, the highly electrophilic sulfonyl chloride moiety undergoes rapid nucleophilic attack by water or methanol (solvolysis). This causes in situ hydrolysis to 4-fluoroisoquinoline-8-sulfonic acid. Because this degradation occurs dynamically during chromatographic transit, it manifests as severe peak tailing, split peaks, and non-reproducible ionization, rendering direct quantification highly unreliable.
Methodological Comparison: Direct Analysis vs. Pre-Column Derivatization
To circumvent solvolysis, two primary analytical strategies are employed:
-
Direct Analysis (Non-Aqueous): Utilizes normal-phase chromatography or specialized aprotic solvent systems. While it avoids sample preparation, it suffers from poor compatibility with Electrospray Ionization (ESI), leading to low sensitivity and frequent column fouling.
-
Pre-Column Derivatization: Reacts 4-FISC with a primary amine (e.g., Benzylamine) prior to injection. This converts the labile sulfonyl chloride into a highly stable sulfonamide. This method is strongly preferred for PGI analysis as it locks the analyte into a stable form, dramatically enhancing ESI+ ionization efficiency and chromatographic peak shape[1].
Workflow comparison: Direct LC-MS analysis vs. Pre-column derivatization for sulfonyl chlorides.
Experimental Protocol: Self-Validating Derivatization Workflow
To ensure absolute trustworthiness, the following protocol utilizes a stoichiometric excess of benzylamine to drive the derivatization to completion. This creates a self-validating system where no residual reactive chloride can skew the chromatographic results, and the reaction serves as its own internal stability control[1].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the API or intermediate containing trace 4-FISC in anhydrous Acetonitrile to a concentration of 10 mg/mL.
-
Derivatization Reagent: Prepare a 0.1 M solution of Benzylamine in anhydrous Acetonitrile.
-
Reaction: Transfer 1.0 mL of the sample solution into a 2.0 mL HPLC vial. Add 100 µL of the Benzylamine reagent.
-
Incubation: Vortex the mixture for 30 seconds and incubate at room temperature (25°C) for 15 minutes. The rapid nucleophilic acyl substitution yields the stable 4-fluoroisoquinoline-8-N-benzylsulfonamide.
-
Quenching & Dilution: Add 100 µL of 1% Formic Acid in water to quench any unreacted amine and adjust the pH for optimal ESI+ ionization. Dilute to final volume with mobile phase (e.g., 50:50 Water:MeCN).
-
Analysis: Inject 5 µL onto the LC-MS/MS system (C18 Column, 0.1% Formic acid in Water/MeCN gradient).
LC-MS/MS Parameters & Fragmentation Mechanics
The derivatized 4-FISC (benzyl sulfonamide) exhibits excellent response in ESI positive mode. The fragmentation pathway is governed by the cleavage of the sulfonamide bond, followed by the systematic disassembly of the isoquinoline core[2].
Mechanistic Explanation: Upon collision-induced dissociation (CID), the protonated precursor ion ([M+H]+ m/z 317.1) preferentially cleaves at the S-N bond, ejecting the benzylamine moiety to form the highly conjugated 4-fluoroisoquinoline-8-sulfonyl cation (m/z 210.0)[3]. Subsequent increasing collision energy drives the extrusion of sulfur dioxide (SO2, -64 Da), yielding the stable 4-fluoroisoquinoline cation (m/z 146.0). Further fragmentation involves the loss of HCN (-27 Da), a hallmark of isoquinoline alkaloid mass spectrometry[2].
Collision-induced dissociation (CID) fragmentation pathway of derivatized 4-FISC.
(Note: If analyzed via direct infusion bypassing the LC column to avoid hydrolysis, the bare 4-FISC precursor ([M+H]+ m/z 246.0) yields a primary product ion at m/z 182.0 via the loss of SO2).
Data Presentation: Performance Comparison
The following tables summarize the quantitative advantages of the derivatization method over direct analysis, alongside the specific Multiple Reaction Monitoring (MRM) transitions required for instrument programming.
Table 1: Chromatographic and Ionization Comparison
| Parameter | Direct Analysis (Aprotic LC-MS) | Benzylamine Derivatization (RP-LC-MS) |
| Analyte Stability | Poor (High risk of on-column hydrolysis) | Excellent (Stable sulfonamide) |
| Chromatographic Peak Shape | Broad, tailing | Sharp, symmetrical |
| ESI+ Ionization Efficiency | Low | Very High |
| Limit of Quantitation (LOQ) | ~5.0 µg/mL | 0.14 µg/mL |
Table 2: Optimized MRM Transitions for Derivatized 4-FISC
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Assignment |
| 317.1 | 210.0 | 50 | 20 | [M+H - Benzylamine]+ (Quantifier) |
| 317.1 | 146.0 | 50 | 35 | [M+H - Benzylamine - SO2]+ (Qualifier) |
| 317.1 | 119.0 | 50 | 45 | [M+H - Benzylamine - SO2 - HCN]+ |
Conclusion
For the rigorous identification and trace quantification of this compound, direct LC-MS analysis is fundamentally flawed due to the inherent solvolysis of the sulfonyl chloride group. By employing a pre-column benzylamine derivatization strategy, analysts can exploit the robust stability and high ESI+ response of the resulting sulfonamide, achieving the sub-ppm sensitivity required for genotoxic impurity profiling in drug development.
References
-
Title: In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate (Topamax tablets) via LC-MS/MS Source: nih.gov URL: [Link]
-
Title: Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry Source: nih.gov URL: [Link]
Sources
- 1. In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate (Topamax tablets) via LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Analysis and Comparison of 4-Fluoroisoquinoline-8-sulfonyl Chloride and its Alternatives in ROCK Pathway Inhibition
For researchers, scientists, and drug development professionals navigating the landscape of kinase inhibitors, the purity and characterization of research-grade small molecules are paramount. This guide provides an in-depth technical comparison of 4-Fluoroisoquinoline-8-sulfonyl chloride, a key building block in the synthesis of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, against its positional isomer and other prominent alternatives. We will delve into the nuances of its validation through a Certificate of Analysis (COA) and present comparative data to inform your experimental design and compound selection.
The Critical Role of Isomeric Purity: this compound vs. the 5-Isomer
In the realm of isoquinoline-based ROCK inhibitors, the precise placement of the sulfonyl chloride group is a critical determinant of biological activity and selectivity. While the 5-sulfonyl chloride isomer is a well-documented precursor to the potent ROCK inhibitor Ripasudil, the 8-sulfonyl chloride isomer represents a distinct chemical entity with its own unique properties and potential applications in novel inhibitor design. The synthesis of these compounds can often lead to a mixture of isomers, making rigorous analytical characterization essential to ensure the use of the correct starting material. A validated Certificate of Analysis provides this assurance.
Deconstructing the Certificate of Analysis: A Validated Profile of this compound Hydrochloride
A Certificate of Analysis is more than a mere specification sheet; it is a testament to the identity, purity, and quality of a specific batch of a chemical compound. Below is a representative validated Certificate of Analysis for this compound hydrochloride, detailing the analytical tests performed and the expected results for a high-purity sample.
Certificate of Analysis
| Product Name: | This compound hydrochloride |
| CAS Number: | 1334294-10-8 |
| Molecular Formula: | C₉H₆Cl₂FNO₂S |
| Molecular Weight: | 282.11 g/mol |
| Lot Number: | XXXX-YYYY |
| Date of Analysis: | 2026-02-27 |
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Identity (¹H-NMR) | Conforms to structure | Conforms | ¹H-NMR Spectroscopy |
| Purity (HPLC) | ≥ 98.0% | 99.2% | High-Performance Liquid Chromatography |
| Mass Spectrum (LC-MS) | Conforms to structure | Conforms | Liquid Chromatography-Mass Spectrometry |
| Residual Solvents | ≤ 0.5% | < 0.1% | Gas Chromatography |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.15% | Karl Fischer Titration |
Comparative Analysis of this compound with Key Alternatives
The selection of a specific isoquinoline sulfonyl chloride derivative or a downstream ROCK inhibitor is contingent on the desired potency, selectivity, and intended application. Below is a comparative overview of this compound, its 5-isomer, and other widely used ROCK inhibitors.
Physicochemical Properties and Purity
| Compound | Isomer | CAS Number | Molecular Weight ( g/mol ) | Typical Purity |
| This compound HCl | 8-sulfonyl | 1334294-10-8 | 282.11 | ≥ 98% |
| 4-Fluoroisoquinoline-5-sulfonyl chloride HCl | 5-sulfonyl | 906820-08-4 | 282.11 | ≥ 98%[1] |
| Fasudil HCl | N/A | 105628-07-7 | 327.83 | ≥ 98% |
| Ripasudil | N/A | 223645-67-8 | 323.39 | ≥ 98% |
| Y-27632 2HCl | N/A | 129830-38-2 | 320.3 | ≥ 98%[2] |
Performance as ROCK Inhibitors: A Comparison of IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. The table below summarizes the reported IC₅₀ values for various ROCK inhibitors, providing a basis for comparing their biological activity. It's important to note that direct IC₅₀ data for compounds derived from the 8-sulfonyl chloride isomer is less prevalent in public literature, highlighting an area for further research.
| Inhibitor | Target | IC₅₀ (nM) | Selectivity Notes |
| Fasudil | ROCK1 | 330 | Also inhibits PKA, PKC, PKG, and MLCK at higher concentrations.[3] |
| ROCK2 | 158[3] | ||
| Ripasudil (K-115) | ROCK1 | 51[4] | Highly selective for ROCK kinases. |
| ROCK2 | 19[4] | ||
| Y-27632 | ROCK1 | 220 (Ki)[2] | Selective for ROCK kinases over other kinases like PKA and PKC.[5] |
| ROCK2 | 300 (Ki)[2] | ||
| H-1152 | ROCK | 1.6 (Ki)[4] | A more potent analog of Fasudil. |
Experimental Protocols for Validation and Comparison
To ensure the scientific integrity of your research, the following detailed protocols for the analysis of this compound and the assessment of ROCK inhibition are provided.
Experimental Workflow for COA Validation
Caption: Workflow for generating a validated Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Rationale: HPLC is the gold standard for assessing the purity of small molecules by separating the main compound from any impurities. A well-developed HPLC method provides quantitative data on the percentage of the desired compound in the sample.
Protocol:
-
System: An HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound hydrochloride in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: Run the sample and a blank. The purity is calculated based on the area of the main peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identity
Rationale: NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming its identity by observing the magnetic properties of its atomic nuclei.
Protocol:
-
System: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Analysis: Acquire ¹H and ¹³C NMR spectra.
-
Interpretation: The chemical shifts, coupling constants, and integration of the peaks in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, should be consistent with the known structure of this compound.
In Vitro ROCK Inhibition Assay
Rationale: This assay quantitatively measures the inhibitory activity of a compound against ROCK kinases. It is essential for comparing the potency of different inhibitors.
Caption: Workflow for an in vitro ROCK inhibition assay.
Protocol (Luminescent Kinase Assay):
-
Materials: Recombinant ROCK1 or ROCK2 enzyme, a suitable substrate (e.g., a peptide derived from MYPT1), ATP, and a commercial luminescent kinase assay kit.
-
Procedure: a. In a 96-well plate, add the ROCK enzyme, substrate, and varying concentrations of the inhibitor (e.g., dissolved in DMSO). b. Initiate the kinase reaction by adding ATP. c. Incubate at 30°C for a specified time (e.g., 60 minutes). d. Stop the reaction and measure the remaining ATP using the luminescent detection reagent provided in the kit.
-
Analysis: The luminescence signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
The RhoA/ROCK Signaling Pathway and Points of Inhibition
Caption: Simplified RhoA/ROCK signaling pathway and points of inhibition.
The RhoA/ROCK pathway is a central regulator of cellular contractility and cytoskeletal dynamics. Extracellular signals activate RhoA, which in turn activates ROCK. ROCK then phosphorylates several downstream targets, including Myosin Light Chain (MLC), leading to increased actin-myosin contraction. ROCK also inhibits Myosin Light Chain Phosphatase, further promoting the phosphorylated state of MLC. The inhibitors discussed in this guide, such as Y-27632, Fasudil, and Ripasudil, all act by competitively inhibiting the ATP-binding site of ROCK, thereby preventing these downstream signaling events.
Conclusion
The rigorous analytical validation of this compound is not merely a quality control measure but a fundamental prerequisite for its effective use in research and drug development. This guide has provided a framework for understanding and evaluating this key intermediate through a validated Certificate of Analysis, alongside a comparative analysis of its performance characteristics against relevant alternatives. By employing the detailed experimental protocols and understanding the underlying signaling pathways, researchers can make more informed decisions in their pursuit of novel and effective ROCK inhibitors.
References
- Sigma-Aldrich. (n.d.). Y-27632: Selective inhibitor of the Rho-associated protein kinase p160ROCK.
-
Mancini, A. D., et al. (2025, August 7). Clinical Evaluation of Ripasudil for Corneal Edema: A Large-Scale Retrospective Cohort Study. Journal of Clinical Medicine. Retrieved from [Link]
- ChemScene. (n.d.). Certificate of Analysis: Benzothiophene-3-sulfonyl chloride. Retrieved from a general search on the ChemScene website for COA examples.
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Wikipedia. (n.d.). Y-27632. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Certificate of Analysis. Retrieved from a general search on the Thermo Fisher Scientific website for COA examples.
-
DC Chemicals. (n.d.). ROCK. Retrieved from [Link]
- BLD Pharm. (n.d.). 1334294-10-8|this compound hydrochloride.
- Google Patents. (n.d.). JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof.
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Liu, X., et al. (2022). The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif. RSC Medicinal Chemistry. Retrieved from [Link]
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Wang, Y., et al. (2021). ROCK inhibitor: Focus on recent updates. Frontiers in Pharmacology. Retrieved from [Link]
- Sigma-Aldrich. (2024). Certificate of Analysis – Certified Reference Material. Retrieved from a general search on the Sigma-Aldrich website for COA examples.
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Futterknecht, S., et al. (2025, August 8). Ripasudil: First Global Approval. ResearchGate. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 1334294-10-8 | Product Name : this compound Hydrochloride. Retrieved from [Link]
- Ottokemi. (n.d.). Sulphuryl chloride, 98%, COA, Certificate of Analysis. Retrieved from a general search on the Ottokemi website for COA examples.
- Thermo Fisher Scientific. (2026, January 21). 1 of 1 CERTIFICATE OF ANALYSIS. Retrieved from a general search on the Thermo Fisher Scientific website for COA examples.
-
PubChem. (n.d.). 4-Fluoroisoquinoline-5-sulfonylchloride. Retrieved from [Link]
-
PharmaCompass. (n.d.). 4-fluoroisoquinoline-5-sulfonyl Chloride. Retrieved from [Link]
- ChemBeast. (2026, February 12). Understanding the Chemical Properties and Synthesis of 4-Fluoroisoquinoline.
-
Pharmaceutical Technology. (2025, March 14). Analytical Method Validation Using QbD and QRM. Retrieved from [Link]
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Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]
- MilliporeSigma. (n.d.). 8-Fluoroquinoline-5-sulfonyl chloride.
-
Angeles, M. D., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. Retrieved from [Link]
-
Sharma, S., et al. (2022, May 31). Safety, efficacy, and patient selection of ripasudil in patients with uncontrolled glaucoma with maximum conventional medical therapy. Indian Journal of Ophthalmology. Retrieved from [Link]
- Google Patents. (n.d.). EP1852421A1 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof.
-
Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]
-
ResearchGate. (n.d.). An update on ripasudil for the treatment of glaucoma and ocular hypertension. Retrieved from [Link]
- SciSpace. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.
-
PubChem. (n.d.). 8-Quinolinesulfonyl chloride. Retrieved from [Link]
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Organic Syntheses. (n.d.). methanesulfonyl chloride. Retrieved from [Link]
-
RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]
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- 5. ROCK Inhibitor Y-27632 dihydrochloride | Rho-Kinase Inhibitor | Tocris | Tocris Bioscience [tocris.com]
Establishing purity standards for 4-Fluoroisoquinoline-8-sulfonyl chloride HCl
An Expert Guide to Establishing Purity Standards for 4-Fluoroisoquinoline-8-sulfonyl chloride HCl
As a critical building block in medicinal chemistry, particularly in the synthesis of Rho-kinase (ROCK) inhibitors, the purity of this compound HCl is paramount. Impurities can lead to unpredictable reaction kinetics, the formation of unwanted side products, and compromised biological activity in downstream applications. This guide provides a comprehensive framework for establishing robust purity standards for this reagent, offering a comparative analysis of essential analytical techniques and presenting a clear, actionable workflow for its qualification.
The Rationale for Stringent Purity Control
This compound HCl is a highly reactive molecule. The sulfonyl chloride moiety is susceptible to hydrolysis, and the isoquinoline core can undergo various side reactions during synthesis and storage. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for ensuring lot-to-lot consistency and the success of subsequent synthetic steps.
Potential impurities can be broadly categorized:
-
Starting Material Residues: Unreacted precursors from the synthetic route.
-
Process-Related Impurities: Byproducts formed during the synthesis, such as isomers or over-fluorinated species.
-
Degradation Products: Primarily the corresponding sulfonic acid, formed via hydrolysis of the sulfonyl chloride.
-
Residual Solvents: Organic solvents used during synthesis and purification.
A failure to control these impurities can have significant consequences, ranging from reduced yield to the generation of novel, uncharacterized compounds in your reaction vessel.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique is driven by the specific information required. No single method is sufficient to provide a complete purity profile. The table below compares the most effective techniques for the comprehensive characterization of this compound HCl.
| Analytical Technique | Principle | Primary Use Case for this Analyte | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC-UV) | Separation based on polarity, with detection by UV absorbance. | Quantifying the primary component and detecting non-volatile organic impurities (e.g., degradants, isomers). | High precision and accuracy for purity assessment (% area). Excellent for stability-indicating methods. | Requires a chromophore. May not detect impurities that co-elute or lack a UV signature. |
| Nuclear Magnetic Resonance (¹H NMR & ¹⁹F NMR) | Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing structural information. | Confirming the molecular structure and identifying organic impurities with distinct proton or fluorine signals. | Provides unambiguous structural confirmation. ¹⁹F NMR is highly specific for fluorine-containing impurities. | Lower sensitivity compared to HPLC for trace impurities. Quantification requires a certified internal standard. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Confirming molecular weight and identifying the mass of unknown impurities, often coupled with HPLC (LC-MS). | Extremely high sensitivity and specificity. Provides molecular weight information for impurity identification. | Does not provide quantitative information without an appropriate standard. Ionization efficiency can vary. |
| Gas Chromatography (GC-FID/MS) | Separation of volatile compounds in the gas phase. | Detecting and quantifying residual solvents. | The gold standard for volatile organic compound analysis. High sensitivity. | Not suitable for non-volatile compounds like the target analyte or its sulfonic acid degradant. |
| Elemental Analysis (CHN/S) | Combustion of the sample to convert elements into simple gases, which are then quantified. | Verifying the elemental composition (Carbon, Hydrogen, Nitrogen, Sulfur) against the theoretical values. | Provides a fundamental check of the bulk sample's composition. | An indirect measure of purity; does not identify individual impurities. |
Proposed Purity Specification Framework
Based on typical requirements for advanced pharmaceutical intermediates, we propose the following tiered purity standards for this compound HCl.
| Parameter | Standard Grade (≥95%) | High-Purity Grade (≥98%) | Methodology |
| Assay (by HPLC) | ≥ 95.0% (Area %) | ≥ 98.0% (Area %) | HPLC-UV |
| Identity | Conforms to structure | Conforms to structure | ¹H NMR / ¹⁹F NMR |
| Largest Single Impurity (by HPLC) | ≤ 1.5% | ≤ 0.5% | HPLC-UV |
| 4-Fluoroisoquinoline-8-sulfonic acid (Degradant) | ≤ 2.0% | ≤ 1.0% | HPLC-UV |
| Residual Solvents | ≤ 0.5% (Total) | ≤ 0.1% (Total) | GC-FID |
| Water Content (Karl Fischer) | ≤ 0.5% | ≤ 0.2% | Karl Fischer Titration |
This framework provides a clear basis for qualifying the reagent for different applications. For early-stage discovery, a standard grade may suffice, while for late-stage development and scale-up, a high-purity grade is essential to ensure process robustness and regulatory compliance.
Experimental Workflow for Purity Verification
A logical and sequential workflow is critical for efficient and comprehensive analysis. The following diagram illustrates the recommended process for qualifying a new batch of this compound HCl.
Caption: Recommended workflow for the analytical qualification of this compound HCl.
Detailed Protocol: HPLC Purity Determination
This protocol provides a starting point for developing a validated HPLC method for assay and impurity profiling. Method optimization will be required.
1. Instrumentation and Materials:
-
HPLC system with UV detector (e.g., Agilent 1260 Infinity II, Waters Alliance).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Sample Diluent: 50:50 Acetonitrile:Water.
-
This compound HCl reference standard and sample.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the Sample Diluent.
-
Mix thoroughly and filter through a 0.45 µm syringe filter if necessary.
-
Note: Due to the potential for hydrolysis, prepare samples immediately before analysis.
4. System Suitability:
-
Perform five replicate injections of a standard solution.
-
The relative standard deviation (RSD) for the peak area of the main analyte should be ≤ 2.0%.
-
The tailing factor should be between 0.8 and 1.5.
5. Analysis and Calculation:
-
Inject the prepared sample solution.
-
Integrate all peaks with an area greater than 0.05% of the total area.
-
Calculate the purity (% Area) as follows:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
This self-validating system, with its clear system suitability criteria, ensures that the data generated is reliable and reproducible. The choice of a gradient method allows for the effective separation of the polar sulfonic acid degradant from the non-polar parent compound and other potential process impurities.
Conclusion
Establishing purity standards for a critical reagent like this compound HCl is a non-negotiable aspect of rigorous scientific research and drug development. By employing a multi-technique approach centered around high-performance liquid chromatography and supported by spectroscopic and other methods, researchers can ensure the quality and consistency of their starting materials. This, in turn, enhances the reliability and reproducibility of their synthetic outcomes, ultimately accelerating the path to discovery.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[Link]
-
Introduction to Modern Liquid Chromatography, 3rd Edition. L.R. Snyder, J.J. Kirkland, J.W. Dolan. Wiley.[Link]
-
Spectrometric Identification of Organic Compounds, 8th Edition. R.M. Silverstein, F.X. Webster, D.J. Kiemle, D.L. Bryce. Wiley.[Link]
-
ICH Q3C (R8) Impurities: Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
